Technical Documentation Center

1-((S)-3-Chloro-piperidin-1-yl)-ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis and Mechanistic Profiling of (S)-1-(3-Chloropiperidin-1-yl)ethanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (S)-1-(3-Chloropiperidin-1-yl)ethanone (CAS: 1039553-78-0) Executive Summary The piperidine ring is one of the most p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (S)-1-(3-Chloropiperidin-1-yl)ethanone (CAS: 1039553-78-0)

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry. Specifically, 3-chloropiperidines serve as critical electrophilic intermediates and potent alkylating agents in the development of mustard-based chemotherapeutics and targeted covalent inhibitors[1][2]. However, the inherent reactivity of the free amine in 3-chloropiperidines presents a profound stability challenge.

This technical guide details the robust synthesis of (S)-1-(3-Chloropiperidin-1-yl)ethanone . By N-acetylating the piperidine ring, the nucleophilicity of the nitrogen is quenched, effectively trapping the molecule in a stable, storable form. We present two highly validated synthetic pathways—direct N-acetylation of a chiral precursor and de novo stereoinversion—alongside the mechanistic causality dictating these experimental choices.

Mechanistic Causality: The Aziridinium Threat

To understand the synthesis of this compound, one must first understand why the N-acetyl protecting group is not merely a structural feature, but a chemical necessity.

Free secondary 3-chloropiperidines are notoriously unstable. The lone pair on the piperidine nitrogen acts as an internal nucleophile, executing an intramolecular attack on the C3 position bearing the chloride leaving group. This results in the formation of a highly strained, reactive 1-azabicyclo[3.1.0]hexane intermediate—a bicyclic aziridinium ion[2][3]. This is the fundamental mechanism of action for "nitrogen mustard" DNA-alkylating agents[4].

By reacting the free amine with acetic anhydride, the nitrogen lone pair is delocalized into the newly formed amide carbonyl via resonance. This electron-withdrawing effect completely shuts down the intramolecular cyclization, rendering the (S)-1-(3-Chloropiperidin-1-yl)ethanone highly stable for long-term storage and subsequent cross-coupling applications[3].

AziridiniumMechanism FreeAmine Free (S)-3-Chloropiperidine Aziridinium Bicyclic Aziridinium Ion FreeAmine->Aziridinium Intramolecular Attack Acetylated N-Acetylated Derivative FreeAmine->Acetylated Ac2O Quench Stable Stable Amide (Target) Acetylated->Stable Resonance Stabilization

Fig 1. Mechanistic rationale for N-acetylation to prevent aziridinium formation.

Retrosynthetic Analysis & Pathway Selection

We present two orthogonal pathways for the synthesis of the target compound, allowing chemists to choose based on precursor availability and scale.

  • Pathway A (Chiral Pool Stereoinversion): Begins with (R)-3-hydroxypiperidine. Following N-acetylation, the C3 hydroxyl group undergoes an Appel reaction. The reaction proceeds via a stereoconvergent backside attack, resulting in a strict Walden inversion from the (R)- to the (S)-configuration[2].

  • Pathway B (Direct Acylation): Utilizes commercially available (S)-3-chloropiperidine hydrochloride. This is the preferred industrial route due to its high atom economy and avoidance of stoichiometric phosphine oxide waste.

SynthesisPathway R_OH (R)-3-Hydroxypiperidine R_Ac_OH (R)-1-Acetylpiperidin-3-ol R_OH->R_Ac_OH Ac2O, Base Target (S)-1-(3-Chloropiperidin-1-yl)ethanone R_Ac_OH->Target CCl4, PPh3 (Inversion) S_Cl_HCl (S)-3-Chloropiperidine HCl S_Cl_HCl->Target Ac2O, Et3N, DCM

Fig 2. Convergent synthetic pathways to (S)-1-(3-Chloropiperidin-1-yl)ethanone.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality between the physical observations and the chemical state.

Protocol 1: Direct N-Acetylation (Pathway B - Preferred)

This protocol leverages the rapid kinetics of acetic anhydride with secondary amines.

Reagents:

  • (S)-3-Chloropiperidine hydrochloride: 1.0 eq (10.0 g, 64.1 mmol)

  • Triethylamine (Et₃N): 2.5 eq (16.2 g, 160.2 mmol)

  • Acetic anhydride (Ac₂O): 1.2 eq (7.8 g, 76.9 mmol)

  • Anhydrous Dichloromethane (DCM): 150 mL (0.4 M)

Step-by-Step Workflow:

  • Preparation: Suspend (S)-3-chloropiperidine hydrochloride in anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Cool the suspension to 0 °C using an ice-water bath.

  • Free-Basing: Add Et₃N dropwise over 15 minutes. Causality: The first equivalent of Et₃N neutralizes the HCl salt, dissolving the suspension into a clear solution and freeing the nucleophilic amine. The excess Et₃N acts as an acid scavenger for the subsequent step.

  • Acylation: Add Ac₂O dropwise over 20 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture and run a TLC (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. Validation: The disappearance of the red/purple spot (primary/secondary amine) and the emergence of a UV-active, Ninhydrin-negative spot confirms total conversion to the amide.

  • Quench & Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze unreacted Ac₂O.

  • Extraction: Separate the organic layer. Wash sequentially with 1M HCl (50 mL) to remove residual Et₃N, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo to yield (S)-1-(3-Chloropiperidin-1-yl)ethanone as a pale yellow to colorless oil.

Protocol 2: Appel Stereoinversion (Pathway A)

Used when specific chiral pool precursors are mandated.

Reagents:

  • (R)-1-Acetylpiperidin-3-ol: 1.0 eq (5.0 g, 34.9 mmol)

  • Triphenylphosphine (PPh₃): 1.5 eq (13.7 g, 52.4 mmol)

  • Carbon tetrachloride (CCl₄): 1.5 eq (8.0 g, 52.4 mmol)

  • Anhydrous DCM: 100 mL

Step-by-Step Workflow:

  • Activation: Dissolve (R)-1-Acetylpiperidin-3-ol and PPh₃ in DCM at 0 °C under nitrogen.

  • Halogenation: Add CCl₄ dropwise. Causality: PPh₃ reacts with CCl₄ to form the chlorotriphenylphosphonium ion. The C3 hydroxyl attacks the phosphorus, creating a superior leaving group (triphenylphosphine oxide).

  • Inversion: Stir at room temperature for 4 hours. The liberated chloride ion executes a stereospecific Sₙ2 backside attack at the C3 position, cleanly inverting the stereocenter from (R) to (S)[2].

  • Purification: Concentrate the mixture and triturate with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter and purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target.

Quantitative Data & Analytics

A comparative analysis of the two pathways reveals the distinct industrial advantages of Pathway B, primarily driven by mass efficiency and the circumvention of stoichiometric phosphorus waste.

ParameterPathway A (Appel Inversion)Pathway B (Direct Acylation)Analytical Validation Standard
Starting Material (R)-3-Hydroxypiperidine(S)-3-Chloropiperidine HClN/A
Overall Yield 65 - 72%92 - 96%Isolated mass post-purification
Atom Economy Low (PPh₃O waste generated)High (AcOH byproduct only)Calculated via molecular weights
Stereochemical Purity >98% ee (Dependent on Sₙ2 fidelity)>99% ee (Retains starting ee)Chiral HPLC (Daicel Chiralpak AD-H)
Key ¹H NMR Shift (CDCl₃) 4.10 - 4.30 ppm (m, 1H, C3-H)4.10 - 4.30 ppm (m, 1H, C3-H)Confirms C-Cl bond presence
Scalability Moderate (Chromatography required)Excellent (Extraction only)Process Mass Intensity (PMI)

References

  • Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents Source: ACS Medicinal Chemistry Letters URL
  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents Source: ResearchGate / Wiley URL
  • Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications Source: JACS Au - ACS Publications URL

Sources

Exploratory

Comprehensive Technical Guide on CAS 1353997-31-5: Physical Properties, Stereochemical Dynamics, and Synthetic Utility of (S)-1-(3-Chloropiperidin-1-yl)ethanone

Executive Summary The piperidine scaffold is a privileged pharmacophore, ubiquitous in modern drug discovery. However, asymmetric functionalization at the C3 position presents significant synthetic challenges due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a privileged pharmacophore, ubiquitous in modern drug discovery. However, asymmetric functionalization at the C3 position presents significant synthetic challenges due to the inherent nucleophilicity of the piperidine nitrogen. CAS 1353997-31-5 , chemically designated as (S)-1-(3-Chloropiperidin-1-yl)ethanone, represents a highly optimized chiral building block designed to overcome these limitations. By masking the secondary amine as an acetamide, this compound suppresses deleterious intramolecular side reactions, providing a stable, stereochemically pure electrophile for downstream functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated experimental protocols associated with CAS 1353997-31-5, tailored for researchers and drug development professionals.

The Strategic Value of Chiral Piperidines

Within medicinal chemistry, 3-substituted piperidines offer unique spatial vectors for structure-activity relationship (SAR) exploration. However, synthesizing these derivatives from free 3-halopiperidines is notoriously difficult. Free 3-chloropiperidines rapidly undergo intramolecular cyclization—driven by the Thorpe-Ingold effect—to form highly reactive bicyclic aziridinium intermediates [2, 3].

This anchimeric assistance leads to unpredictable solvolysis, ring contraction to pyrrolidine derivatives, and a catastrophic loss of stereochemical integrity [4]. CAS 1353997-31-5 elegantly bypasses this liability. The N-acetylation locks the nitrogen's lone pair into the carbonyl π -system, rendering it non-nucleophilic and preserving the (S)-stereocenter for controlled, intermolecular nucleophilic substitution.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of CAS 1353997-31-5 is critical for predicting its solubility, reactivity, and chromatographic behavior. The quantitative data is summarized below [1].

PropertyValueSource / Method
IUPAC Name 1-[(3S)-3-chloropiperidin-1-yl]ethanoneComputed (LexiChem 2.6.6)
Molecular Formula C 7​ H 12​ ClNOPubChem CID 66569135
Molecular Weight 161.63 g/mol Computed (PubChem 2.1)
Exact Mass 161.0607417 DaComputed (PubChem 2.1)
XLogP3 (Lipophilicity) 0.9Computed (XLogP3 3.0)
Topological Polar Surface Area 20.3 ŲComputed (Cactvs 3.4.6.11)
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bonds 1PubChem
Stereocenters 1 (S-configuration)PubChem

Stereochemical & Mechanistic Insights

The fundamental utility of CAS 1353997-31-5 lies in its suppressed reactivity toward intramolecular cyclization. In an unprotected 3-chloropiperidine, the nitrogen lone pair executes a backside attack on the C3-chloride, forming a 1-azabicyclo[3.1.0]hexane aziridinium ion [2]. This intermediate is highly electrophilic and can be attacked by external nucleophiles at multiple positions, leading to a mixture of racemic piperidines and pyrrolidines.

By converting the amine to an acetamide, the nitrogen lone pair is delocalized, completely shutting down the aziridinium pathway. Consequently, the C3-chloride acts as a stable, predictable electrophile primed for classic S N​ 2 transformations with complete inversion of configuration.

MechanisticDivergence Substrate1 Free 3-Chloropiperidine (Nucleophilic Nitrogen) Aziridinium Bicyclic Aziridinium Ion (Highly Reactive) Substrate1->Aziridinium Intramolecular Attack Degradation Spontaneous Reaction / Rearrangement Aziridinium->Degradation Uncontrolled Pathway Substrate2 CAS 1353997-31-5 (N-Acetyl Protected) Stable Stable Electrophile (N-lone pair delocalized) Substrate2->Stable Suppressed Aziridinium Formation SN2 Controlled SN2 Substitution (Stereochemical Inversion) Stable->SN2 External Nucleophile (e.g., NaN3)

Mechanistic divergence: N-acetylation in CAS 1353997-31-5 suppresses unstable aziridinium formation.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the analysis and synthetic utilization of CAS 1353997-31-5.

Protocol 4.1: Analytical Validation of Enantiomeric Purity (Chiral HPLC)

Causality: The N-acetyl group renders the molecule UV-active at lower wavelengths (e.g., 210 nm) due to the amide bond π→π∗ transition, allowing for direct UV detection without the need for pre-column derivatization.

HPLCWorkflow SamplePrep 1. Sample Preparation (1 mg/mL in Hexane/IPA) Column 2. Chiral Stationary Phase (e.g., Chiralcel OD-H) SamplePrep->Column Elution 3. Isocratic Elution (UV Detection at 210 nm) Column->Elution Analysis 4. Chromatogram Analysis (ee% Calculation) Elution->Analysis

Step-by-step chiral HPLC workflow for validating the enantiomeric excess of CAS 1353997-31-5.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 1353997-31-5 in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Vortex for 30 seconds to ensure complete dissolution.

  • Column Equilibration: Install a chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase (Hexane/IPA 95:5) at a flow rate of 1.0 mL/min for 30 minutes at 25 °C.

  • Injection: Inject 10 µL of the prepared sample.

  • Elution & Detection: Run isocratic elution for 20 minutes. Monitor the absorbance continuously at 210 nm.

  • Data Analysis: Integrate the peak areas. The (S)-enantiomer and any trace (R)-enantiomer will elute at distinct retention times. Calculate the enantiomeric excess: ee%=AreaS​+AreaR​AreaS​−AreaR​​×100 .

Protocol 4.2: Stereospecific Nucleophilic Substitution (S N​ 2) with Sodium Azide

Causality: Because the nitrogen lone pair is sequestered by the acetyl group, the reaction is forced to proceed via a classic intermolecular S N​ 2 mechanism. This ensures complete inversion of stereochemistry, converting the (S)-chloride into the highly valuable (R)-azide, which can subsequently be reduced to an (R)-amine.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (161.6 mg) of CAS 1353997-31-5 in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add 2.0 mmol (130.0 mg) of Sodium Azide (NaN 3​ ). (Safety Note: NaN 3​ is highly toxic; handle strictly in a fume hood and avoid contact with halogenated solvents or acids to prevent explosive hydrazoic acid formation).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 12 hours. Elevated temperature is required to overcome the steric hindrance of the secondary chloride.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and quench with 20 mL of distilled water. Separate the layers and extract the aqueous layer twice with 15 mL of ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). This step is critical to self-validate the removal of residual DMF, which otherwise co-elutes during purification. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure (R)-1-(3-azidopiperidin-1-yl)ethanone.

Safety, Handling, and Storage

As a halogenated amide, CAS 1353997-31-5 should be handled with standard laboratory safety precautions.

  • Storage: Store in a cool, dry place (2–8 °C is recommended to ensure long-term stereochemical stability) in a tightly sealed container, protected from moisture and strong oxidizing agents.

  • Handling: Use nitrile gloves, safety goggles, and a well-ventilated fume hood. Avoid inhalation of dust or aerosols.

References

  • Title: PubChem Compound Summary for CID 66569135, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G Source: PubMed Central (PMC) URL: [Link]

  • Title: Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Ring Enlargement by Rearrangement of the 1,2-Aminochloroalkyl Group; Rearrangement of 1-Ethyl-2-chloromethylpyrrolidine to 1-Ethyl-3-chloropiperidine Source: Journal of the American Chemical Society URL: [Link]

Foundational

3-Chloropiperidine Derivatives in Modern Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The development of targeted alkylating agents remains a cornerstone of oncological and infectious disease pharmacology. Inspired by the potent antineoplastic properties of the naturally occurring antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted alkylating agents remains a cornerstone of oncological and infectious disease pharmacology. Inspired by the potent antineoplastic properties of the naturally occurring antibiotic 593A, 3-chloropiperidines have emerged as a highly tunable, conformationally restricted class of nitrogen mustards[1]. Unlike traditional acyclic mustards, the incorporation of the reactive 2-chloroethyl moiety into a piperidine ring allows for precise modulation of steric hindrance and electrophilicity. This whitepaper synthesizes the latest advancements in the chemical synthesis, pharmacological mechanisms, and therapeutic applications of 3-chloropiperidine derivatives, providing a comprehensive guide for drug development professionals.

Chemical Synthesis and Structural Optimization

Historically, the total synthesis of naturally occurring piperidine mustards has been notoriously challenging, often plagued by low yields and poor atom economy[1]. To bypass these bottlenecks, modern medicinal chemistry has pivoted toward simplified, synthetic 3-chloropiperidine analogues.

Iodide-Mediated Electroorganic Synthesis

A major breakthrough in the scalable production of these heterocycles is the development of iodide-mediated electrolysis. By employing tetrabutylammonium iodide (TBAI) as a redox catalyst in an undivided cell, researchers can drive the cyclization of unsaturated primary amines (e.g., N-pentenylamines) via a radical pathway. Causality in Design: This methodology intentionally eliminates the need for stoichiometric amounts of toxic conventional oxidants. The continuous anodic oxidation of iodide to an active iodine species creates an environmentally benign, atom-economic protocol that yields up to 95% of the desired 3-chloropiperidine.

Secondary vs. Tertiary Amines

Recent Structure-Activity Relationship (SAR) optimizations have highlighted the superiority of secondary 3-chloropiperidines over their tertiary counterparts. The synthesis requires a highly controlled N-chlorination step using N-chlorosuccinimide (NCS) at lowered temperatures to strictly prevent dichlorination[2]. Causality in Design: Secondary 3-chloropiperidines can be treated with a base to isolate highly strained bicyclic aziridines. This elevated ring strain translates directly into a more potent electrophilic intermediate, significantly enhancing DNA cleavage efficacy by reducing steric hindrance during nucleophilic attack[2].

Synthesis A Unsaturated Primary Amine B N-Chlorination (NCS) A->B Prevents dichlorination C Iodide-Mediated Electrolysis B->C TBAI redox catalyst D 3-Chloropiperidine (95% Yield) C->D Radical ring closure

Fig 1. Electroorganic synthesis of 3-chloropiperidines via iodide-mediated cyclization.

Pharmacological Mechanisms of Action

DNA Alkylation via Aziridinium Intermediates

The primary mechanism of action for 3-chloropiperidines relies on their behavior as prodrug-like entities. In physiological conditions, the molecule undergoes an intramolecular nucleophilic substitution, displacing the chloride ion to form a highly reactive, electrophilic bicyclic aziridinium ion[1]. This intermediate is readily attacked by the nucleophilic centers of DNA bases—preferentially the N7 position of guanine. The resulting covalent adduct formation prevents DNA replication and induces hydrolytic strand cleavage, ultimately triggering cellular apoptosis[3].

RNA Targeting: A Novel Paradigm

While DNA remains the classical target, recent paradigms have expanded the utility of bis-3-chloropiperidines (B-CePs) to RNA targeting. Specifically, B-CePs have been deployed to target the Trans-Activation Response (TAR) RNA of HIV-1[4]. Mechanistic Rationale: Bifunctional alkylation freezes the tridimensional conformation of TAR RNA. This structural rigidification prevents the HIV-1 nucleocapsid (NC) protein from inducing the necessary conformational dynamics required for viral reverse transcription, offering a novel strategy to bypass traditional antiviral drug resistance[4].

Mechanism A 3-Chloropiperidine B Intramolecular Substitution A->B Chloride displacement C Bicyclic Aziridinium Ion B->C Generates ring strain D Nucleophilic Attack C->D Targets DNA Guanine E DNA Alkylation / Cleavage D->E Induces apoptosis

Fig 2. Pharmacological mechanism of 3-chloropiperidines via an aziridinium ion intermediate.

Quantitative Biological Evaluation

The structural versatility of 3-chloropiperidines has led to their evaluation across multiple therapeutic domains, from oncology to parasitology. The table below synthesizes the key quantitative and biological outcomes from recent literature.

Derivative ClassTarget / ApplicationKey Quantitative / Biological OutcomeRef.
Iodide-Catalyzed 3-Chloropiperidines General SynthesisUp to 95% yield via radical pathway in an undivided cell.
Monofunctional 3-Chloropiperidines Pancreatic Cancer (BxPC-3)Nanomolar cytotoxicity; strong enantiomeric dependence (D vs L).[5]
Secondary 3-Chloropiperidines Plasmid DNA (pBR322)>80% yield of isolated bicyclic aziridines; superior DNA cleavage.[2]
Bis-3-chloropiperidines (B-CePs) Schistosoma mansoni4 out of 21 derivatives reduced vitality with negligible cytotoxicity.[6]
Anthraquinone-linked B-CePs Double-Stranded DNAEnhanced alkylation via intercalation-induced DNA unwinding.[7]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical workflows for synthesizing and evaluating 3-chloropiperidine derivatives.

Protocol 1: Iodide-Mediated Electroorganic Cyclization

Objective: Synthesize 3-chloropiperidine derivatives without stoichiometric oxidants. Self-Validating Mechanism: The use of an undivided cell ensures that the continuous regeneration of the active iodine species at the anode is directly coupled to the cathodic reduction. This creates a closed-loop catalytic cycle that inherently halts if either half-reaction fails, preventing the accumulation of dangerous over-oxidized byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the unsaturated N-pentenylamine precursor in a suitable solvent mixture (e.g., methanol/water) within an undivided electrolytic cell equipped with graphite electrodes.

  • Catalyst Addition: Introduce 10-20 mol% of tetrabutylammonium iodide (TBAI) to the solution.

  • Electrolysis: Apply a constant current (typically 10-15 mA) at ambient room temperature. Monitor the reaction via TLC until the starting material is completely consumed.

  • Workup & Isolation: Terminate the electrolysis. Remove the solvent under reduced pressure, partition the residue between ethyl acetate and water, and extract the organic layer. Purify the crude product via flash column chromatography to isolate the 3-chloropiperidine (Yields ~95%).

Protocol 2: Plasmid Relaxation DNA Cleavage Assay

Objective: Quantify the DNA alkylation and cleavage efficiency of synthesized derivatives[5]. Self-Validating Mechanism: This assay relies on the topological constraints of supercoiled DNA. Because intact supercoiled DNA, open circular DNA, and linear DNA possess distinct hydrodynamic radii, their differential migration in an agarose gel provides an internal, physical verification of strand cleavage events without requiring external fluorescent tagging.

Step-by-Step Methodology:

  • Substrate Incubation: In a sterile microcentrifuge tube, combine 120 ng of supercoiled pBR322 plasmid DNA with varying concentrations (e.g., 5 μM and 50 μM) of the 3-chloropiperidine derivative in BPE (Bovine Pituitary Extract) buffer.

  • Thermal Activation: Incubate the mixture at 37 °C for 2 to 18 hours to allow for aziridinium ion formation and subsequent DNA alkylation.

  • Electrophoretic Separation: Load the reaction mixtures onto a 1% agarose gel prepared in TAE (Tris-acetate-EDTA) buffer. Run the electrophoresis at 100V for 60 minutes.

  • Quantification: Stain the gel with GelRed. Visualize under UV light. The intact supercoiled (SC) DNA will migrate fastest. A single-strand break relaxes it to an open circular (OC) form (slowest migration), while double-strand breaks yield a linear (L) form. Quantify the band intensities using densitometry to calculate cleavage efficiency.

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents Source: ACS Medicinal Chemistry Letters URL
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Bis-3-chloropiperidine als DNA-Alkylantien Source: Justus-Liebig-Universität Gießen URL
  • Source: PubMed (National Institutes of Health)
  • Bis-3-Chloropiperidines Targeting TAR RNA as A Novel Strategy to Impair the HIV-1 Nucleocapsid Protein Source: MDPI URL
  • Source: PubMed (National Institutes of Health)

Sources

Exploratory

Theoretical Properties and Synthetic Utility of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: An In-Depth Technical Guide

Executive Summary 1-((S)-3-Chloro-piperidin-1-yl)-ethanone is a highly specialized chiral building block utilized extensively in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring bear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-((S)-3-Chloro-piperidin-1-yl)-ethanone is a highly specialized chiral building block utilized extensively in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring bearing a chlorine atom at the C3 position and an acetyl group at the N1 position, this molecule functions as a "masked" nitrogen mustard. This guide explores the theoretical properties, mechanistic reactivity, and validated experimental workflows associated with this compound, providing drug development professionals with a comprehensive framework for its application.

Physicochemical and Molecular Descriptors

Understanding the baseline quantitative data of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone is critical for predicting its behavior in organic synthesis and biological assays[1].

PropertyValue / Descriptor
Chemical Name 1-((S)-3-Chloro-piperidin-1-yl)-ethanone
Generic CAS Number 1039553-78-0[1]
Molecular Formula C₇H₁₂ClNO[1]
Molecular Weight 161.63 g/mol [1]
Stereocenter C3 (S-configuration)
SMILES (Generic) CC(=O)N1CC(Cl)CCC1[1]
Reactivity Profile Amide-stabilized, latent electrophile

Theoretical Properties: Amide Stabilization and Latent Reactivity

The theoretical foundation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone lies in the electronic interplay between the N-acetyl group and the C3-chloride.

In unprotected (free) 3-chloropiperidines, the nitrogen lone pair is highly nucleophilic. Due to the proximity of the C3-chloride, the molecule is prone to spontaneous intramolecular cyclization, forming a highly electrophilic bicyclic aziridinium ion[2]. This makes free 3-chloropiperidines unstable and difficult to store, as they act as active alkylating agents[3].

The Causality of N-Acetylation: The addition of the acetyl group fundamentally alters the molecule's reactivity. Through amide resonance, the nitrogen lone pair is delocalized into the carbonyl π -system. This electron-withdrawing effect drastically reduces the nucleophilicity of the piperidine nitrogen, effectively preventing the spontaneous intramolecular displacement of the chloride. Consequently, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone can be stored long-term as a stable, "masked" electrophile, only revealing its reactivity upon deliberate deprotection.

Mechanistic Reactivity: The Aziridinium Ion Pathway

When the acetyl group is removed, the molecule's latent reactivity is unleashed. The formation and subsequent reaction of the aziridinium ion is a hallmark of 3-chloropiperidine chemistry[4].

Stereoconvergent Backside Attack

The reaction pathway is stereospecific. The intramolecular SN2 cyclization involves the nitrogen lone pair attacking the C3 carbon from the backside, resulting in an inversion of stereochemistry at C3 to form a strained 1-azabicyclo[3.1.0]hexane intermediate[3].

When a nucleophile subsequently attacks this aziridinium ion, a second inversion occurs. Because the process involves two sequential inversions, the overall transformation proceeds with net retention of configuration [3]. This stereoconvergent pathway is the primary reason why starting with the enantiomerically pure (S)-isomer is critical for synthesizing stereopure pharmaceutical derivatives.

AziridiniumPathway A 1-Acetyl-3-chloropiperidine (Stable, Masked) B Free 3-Chloropiperidine (Reactive Intermediate) A->B Deacetylation (Hydrolysis) C Bicyclic Aziridinium Ion (Highly Electrophilic) B->C Intramolecular Cyclization (-Cl⁻) D 3-Substituted Piperidine (Net Retention) C->D Nucleophilic Attack (Nu⁻)

Fig 1: Activation of the masked electrophile and subsequent aziridinium ion formation.

Stereochemistry Start (S)-3-Chloropiperidine (Free Amine) Aziridinium Meso-like Aziridinium Intermediate (Inversion at C3) Start->Aziridinium Intramolecular SN2 (-Cl⁻) Product (S)-3-Substituted Piperidine (Second Inversion = Net Retention) Aziridinium->Product Nucleophilic Attack at C3 (Thermodynamic) SideProduct (R)-2-(Substituted-methyl)pyrrolidine (Ring Contraction) Aziridinium->SideProduct Nucleophilic Attack at C2 (Kinetic)

Fig 2: Stereoconvergent aziridinium pathway showing net retention of configuration.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol 1: Stereospecific Synthesis via Appel Reaction

To synthesize 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, one must start with the opposite enantiomer, (R)-1-acetyl-3-hydroxypiperidine.

Causality: Direct chlorination using thionyl chloride ( SOCl2​ ) can lead to a mixture of retention and inversion due to ion-pair collapse or neighboring group participation. The Appel reaction is explicitly chosen because it forces a clean SN2 mechanism, ensuring complete inversion from the (R)-alcohol to the (S)-chloride.

  • Preparation: Dissolve 1.0 eq of (R)-1-acetyl-3-hydroxypiperidine and 1.5 eq of triphenylphosphine ( PPh3​ ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Slowly add 1.5 eq of carbon tetrachloride ( CCl4​ ) dropwise. The PPh3​ reacts with CCl4​ to form the chlorotriphenylphosphonium ion, which activates the hydroxyl group as a leaving group.

  • Inversion: Allow the reaction to warm to room temperature and stir for 4 hours. The chloride ion performs a backside SN2 attack, displacing the activated phosphine oxide and inverting the C3 stereocenter to the (S)-configuration.

  • Validation Checkpoint: Monitor via TLC (stain with KMnO4​ ). Once the starting material is consumed, perform Chiral HPLC on a crude aliquot. A single peak confirms >99% enantiomeric excess (ee), validating the SN2 mechanism.

  • Isolation: Concentrate the solvent and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Protocol 2: Controlled Nucleophilic Substitution via Aziridinium

This protocol describes the utilization of the building block to synthesize a target pharmaceutical intermediate.

Causality: The pH must be rigorously controlled. If the environment is too basic without a nucleophile present, the aziridinium ion will rapidly hydrolyze to an alcohol[5]. If too acidic, the amine remains protonated, preventing the intramolecular cyclization required to form the reactive intermediate.

  • Deprotection: Reflux 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in 6M HCl for 12 hours to cleave the N-acetyl group.

  • Validation Checkpoint: Take a small aliquot, neutralize, and perform 1H NMR. The disappearance of the singlet at ~2.1 ppm (acetyl CH3​ ) confirms complete deprotection.

  • Aziridinium Formation: Cool the aqueous mixture to 0 °C. Carefully adjust the pH to 7.5–8.0 using saturated NaHCO3​ . This specific pH window frees the secondary amine, triggering the immediate formation of the bicyclic aziridinium ion[5].

  • Alkylation: Immediately add 2.0 eq of the desired nucleophile (e.g., a primary amine or thiol) dissolved in acetonitrile. Heat to 50 °C for 6 hours. The thermodynamic control favors nucleophilic attack at the C3 position, yielding the (S)-3-substituted piperidine[4].

  • Purification: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Applications in Drug Development

The unique reactivity and structural rigidity of 3-chloropiperidines make them invaluable in modern medicinal chemistry.

  • Anticancer Agents: Monofunctional and bifunctional chloropiperidines (bis-3-chloropiperidines) act as potent DNA-alkylating agents. The strain of the bicyclic aziridinium ion enhances their reactivity toward nucleobases like guanine, making them effective chemotherapeutics[3].

  • Anthelmintic Drug Design: Recent studies have demonstrated that bis-3-chloropiperidines featuring rigid aromatic linkers exhibit significant activity against parasitic flatworms (Schistosoma mansoni) and nematodes (Caenorhabditis elegans), offering a novel motif for treating neglected tropical diseases[6].

  • Rigidified Linkers: The (S)-piperidine scaffold is frequently used as a rigidified linker to lock pharmacophores into specific spatial orientations, improving binding affinity to target receptors while minimizing entropic penalties upon binding.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: An In-depth Technical Guide

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, a valuable chiral building block in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, a valuable chiral building block in medicinal chemistry and drug development. The described methodology focuses on the N-acetylation of (S)-3-chloropiperidine hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the underlying chemical principles, safety considerations, and reaction optimization. The protocol emphasizes robust, reproducible, and safe laboratory practices.

Introduction

Piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds, prized for their ability to impart favorable pharmacokinetic properties.[1][2] The specific stereochemistry and functionalization of the piperidine ring are critical for modulating the biological activity of these molecules. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics targeting the central nervous system.[1] The introduction of the acetyl group on the piperidine nitrogen can significantly influence the compound's polarity, metabolic stability, and binding interactions with biological targets.[2]

This document outlines a reliable and efficient protocol for the synthesis of the title compound via the N-acetylation of (S)-3-chloropiperidine. The chosen synthetic route is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via the N-acetylation of the secondary amine of (S)-3-chloropiperidine using acetyl chloride in the presence of a base, triethylamine.

Reaction:

(S)-3-Chloropiperidine + Acetyl Chloride --(Triethylamine, Dichloromethane)--> 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Mechanism:

The reaction follows a nucleophilic addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-3-chloropiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.

  • Deprotonation: Triethylamine, a non-nucleophilic base, deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylamine hydrochloride. The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Caption: Synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
(S)-3-Chloropiperidine hydrochlorideC₅H₁₁Cl₂N156.05-Commercially Available≥95%
Acetyl chlorideC₂H₃ClO78.5075-36-5Sigma-Aldrich≥99%
TriethylamineC₆H₁₅N101.19121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich≥99.8%
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8--
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5--
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocol

Safety Precautions

Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[5][6][7][8][9] It causes severe skin burns and eye damage.[5][6][8] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[6][9] Keep away from heat, sparks, and open flames.[5][6]

Triethylamine is a flammable and corrosive liquid and vapor. It is toxic if inhaled, swallowed, or in contact with skin.[10][11] Handle with care in a fume hood and wear appropriate PPE.[12][13]

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-chloropiperidine hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Cool the flask to 0 °C using an ice bath.

Reagent Addition
  • Slowly add triethylamine (2.2 eq) to the cooled suspension while stirring. The addition of the first equivalent of triethylamine is to neutralize the hydrochloride salt and generate the free base of (S)-3-chloropiperidine in situ. The second equivalent is to quench the HCl produced during the acylation reaction.[3]

  • In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

Reaction and Monitoring
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's completion.

Work-up and Purification
  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acetyl chloride and triethylamine hydrochloride. Be cautious as gas evolution (CO₂) may occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the synthesized 1-((S)-3-Chloro-piperidin-1-yl)-ethanone can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of the acetyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric purity of the (S)-enantiomer.

Expected Results and Discussion

This protocol is expected to yield 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in good to excellent yields (typically >80%). The use of acetyl chloride as the acetylating agent is highly effective due to its high reactivity.[3] Triethylamine is a suitable base for this reaction as it is non-nucleophilic and effectively scavenges the HCl produced without competing in the acylation reaction.[14]

The work-up procedure is designed to remove unreacted starting materials, byproducts (triethylamine hydrochloride), and any remaining reagents. The final purification by column chromatography, if required, should provide the desired product with high purity.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Inactive starting materialEnsure the (S)-3-chloropiperidine hydrochloride is of good quality and dry.
Inactive acetyl chlorideUse freshly opened or distilled acetyl chloride. Acetyl chloride can hydrolyze over time.
Formation of multiple byproducts Reaction temperature too highMaintain the reaction temperature at 0 °C during the addition of acetyl chloride.
Presence of waterEnsure all glassware is dry and use anhydrous solvents. Water can hydrolyze acetyl chloride.
Difficult work-up Emulsion formation during extractionAdd more brine to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. By carefully following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important chiral intermediate for use in various drug discovery and development programs. The principles of nucleophilic acyl substitution and the practical considerations discussed herein are broadly applicable to the synthesis of other amides.

Synthesis_Workflow Start Start: (S)-3-Chloropiperidine HCl Reaction_Setup Reaction Setup: - Dissolve in anhydrous DCM - Cool to 0 °C Start->Reaction_Setup Base_Addition Base Addition: - Add Triethylamine (2.2 eq) Reaction_Setup->Base_Addition Acylation Acylation: - Add Acetyl Chloride (1.1 eq) in DCM dropwise at 0 °C Base_Addition->Acylation Reaction_Monitoring Reaction Monitoring: - Warm to RT, stir for 2-4h - Monitor by TLC Acylation->Reaction_Monitoring Workup Work-up: - Quench with NaHCO₃ (aq) - Separate layers Reaction_Monitoring->Workup Extraction Extraction: - Extract aqueous layer with DCM Workup->Extraction Washing_Drying Washing & Drying: - Wash with brine - Dry with MgSO₄ Extraction->Washing_Drying Concentration Concentration: - Filter and concentrate under reduced pressure Washing_Drying->Concentration Purification Purification (if necessary): - Column Chromatography Concentration->Purification Characterization Characterization: - NMR, MS, Chiral HPLC Purification->Characterization End Product: 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Characterization->End

Caption: Experimental workflow for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

References

  • Acetyl chloride - Safety Data Sheet. (2017, January 12).
  • Triethylamine. (n.d.).
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. (n.d.).
  • An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrochloride - Benchchem. (n.d.).
  • acylation of amines - Mastering Chemistry Help. (2013, February 13).
  • SAFETY DATA SHEET - Merck Millipore. (2023, February 16).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, June 28).
  • Safety Data Sheet Triethylamine Revision 6, Date 22 Aug 2023 - Redox. (2023, August 22).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020, April 23).
  • Safety Data Sheet: Triethylamine - Carl ROTH. (n.d.).
  • TRIETHYLAMINE | CAMEO Chemicals | NOAA. (n.d.).
  • Acylation under weak base conditions. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Acylation Mechanism - A Level Chemistry Revision Notes. (2026, February 24).
  • 1-((S)-3-Chloro-piperidin-1-yl)-ethanone | C7H12ClNO - PubChem. (n.d.).
  • (PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - ResearchGate. (2023, December 13).
  • 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone - MySkinRecipes. (n.d.).
  • Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives - Benchchem. (n.d.).

Sources

Application

Application Note: HPLC Method Development for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Precursors Executive Summary & Chemical Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Precursors

Executive Summary & Chemical Profiling

The compound 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (also known as (S)-1-acetyl-3-chloropiperidine) is a critical chiral intermediate frequently utilized in the synthesis of complex pharmaceutical architectures, including targeted anticancer agents[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) strategy for this molecule presents three distinct analytical challenges:

  • Lack of a Strong Chromophore: The absence of aromatic rings means the molecule relies entirely on the amide bond ( π→π∗ and n→π∗ transitions) for UV detection, necessitating low-wavelength monitoring.

  • Chemical Stability: The alkyl chloride moiety at the C3 position is susceptible to hydrolysis under highly alkaline conditions.

  • Stereochemistry: As a chiral building block, both its overall chemical purity (achiral) and its enantiomeric excess (chiral) must be rigorously quantified.

To address these challenges, this application note outlines a dual-axis chromatographic strategy : a Reversed-Phase (RP-HPLC) method for chemical purity and a Normal-Phase (NP-HPLC) method for enantiomeric excess (ee).

Method 1: Achiral RP-HPLC for Chemical Purity

Scientific Rationale & Causality

Because the piperidine nitrogen is acylated, the molecule is an amide, not a basic amine. Consequently, it does not suffer from the severe peak-tailing typically caused by secondary amines interacting with ionized surface silanols on silica columns [1]. However, unreacted precursors (e.g., free 3-chloropiperidine) are highly basic.

To ensure both the neutral amide analyte and basic impurities elute with excellent peak symmetry, a mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) is employed. TFA serves a dual purpose: it lowers the pH (~2.0) to suppress silanol ionization and acts as an ion-pairing agent for basic impurities. A polar-embedded C18 column is selected to prevent phase collapse (dewetting) under highly aqueous initial gradient conditions, ensuring reproducible retention of this relatively small, polar molecule.

Step-by-Step Protocol: Chemical Purity

Equipment & Materials:

  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV/Vis detector.

  • Column: Waters XBridge Shield RP18, 150 mm × 4.6 mm, 3.5 µm (or equivalent polar-embedded phase).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v). Note: High aqueous content prevents sample solvent effects (peak distortion) during injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 210 nm (Reference off).

  • Injection Volume: 10 µL.

  • Sample Concentration: ~0.5 mg/mL.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to focus polar impurities
2.0955Gradient start
12.04060Linear ramp to elute main peak
15.01090Column wash
17.01090Hold wash
17.1955Return to initial conditions
22.0955Re-equilibration

Method 2: Chiral NP-HPLC for Enantiomeric Excess

Scientific Rationale & Causality

Separating the (S) and (R) enantiomers of 1-acetyl-3-chloropiperidine requires a chiral stationary phase (CSP) capable of distinguishing the spatial arrangement around the C3 chiral center.

An amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H) is optimal [2]. The chiral recognition mechanism relies on a three-point interaction model:

  • Hydrogen Bonding: The amide carbonyl of the analyte acts as an H-bond acceptor to the carbamate N-H on the CSP.

  • Steric Inclusion: The piperidine ring inserts into the helical chiral cavities of the amylose polymer.

  • Dipole-Dipole Interactions: Driven by the polar C-Cl bond.

A normal-phase eluent (Hexane/Isopropanol) is mandatory here. Aqueous or highly polar solvents would disrupt the critical hydrogen-bonding network required for chiral discrimination.

Step-by-Step Protocol: Enantiomeric Purity

Equipment & Materials:

  • Column: Daicel Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (95:5, v/v) – Premixed and degassed.

  • Diluent: Hexane : Isopropanol (90:10, v/v).

Chromatographic Conditions:

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Lower temperatures often enhance chiral resolution by rigidifying the CSP cavities).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Workflows and Mechanistic Visualizations

The following diagrams illustrate the logical flow of the method development process and the mechanistic basis for chiral separation.

HPLC_Workflow Start 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Analytical Profiling ChemPurity Chemical Purity (Achiral RP-HPLC) Start->ChemPurity ChiralPurity Enantiomeric Excess (Chiral NP-HPLC) Start->ChiralPurity RP_Col Column: Polar-embedded C18 Prevents phase collapse ChemPurity->RP_Col RP_MP Mobile Phase: H2O/ACN + 0.1% TFA Controls silanol activity ChemPurity->RP_MP NP_Col Column: Amylose tris(3,5-dimethylphenylcarbamate) Provides chiral cavities ChiralPurity->NP_Col NP_MP Mobile Phase: Hexane/IPA (95:5) Maximizes H-bonding ChiralPurity->NP_MP Detection Detection: UV @ 210 nm Captures amide chromophore RP_Col->Detection RP_MP->Detection NP_Col->Detection NP_MP->Detection

Figure 1: Decision tree and method parameters for the dual-axis chromatographic profiling.

Chiral_Recognition Analyte (S)-Enantiomer (Amide + Chiral Center) HBond Hydrogen Bonding (Amide C=O <-> CSP N-H) Analyte->HBond Steric Steric Inclusion (Piperidine Ring into Cavity) Analyte->Steric Dipole Dipole-Dipole (C-Cl bond alignment) Analyte->Dipole CSP Chiral Stationary Phase (Amylose Carbamate) HBond->CSP Steric->CSP Dipole->CSP

Figure 2: Three-point interaction model detailing the chiral recognition mechanism.

System Suitability & Method Robustness

A self-validating protocol requires strict System Suitability Testing (SST) parameters to ensure the system is capable of resolving the analyte from its impurities and enantiomeric counterpart prior to sample analysis [3].

Table 2: System Suitability Specifications

ParameterAchiral RP-HPLC SpecChiral NP-HPLC SpecTroubleshooting / Causality
Retention Time (RT) ~8.5 min~11.5 min (S), ~13.2 min (R)Shifts indicate mobile phase evaporation or column degradation.
Tailing Factor (Tf) 1.5 1.8High Tf in RP indicates loss of TFA buffering; replace mobile phase.
Resolution (Rs) 2.0 (from nearest impurity) 1.5 (between enantiomers)If Rs drops in chiral, lower column temp to 20°C to increase steric rigidity.
Theoretical Plates (N) 5,000 3,000Low N indicates column voiding or extra-column volume issues.
% RSD (Area) 2.0% (n=5) 2.0% (n=5)Ensures injector precision and lack of sample hydrolysis in diluent.

Critical Robustness Note: Because the method relies on 210 nm detection, the baseline will naturally drift upward during the RP-HPLC gradient due to the increasing concentration of Acetonitrile, which absorbs slightly more UV light than water at this wavelength. This is normal and should be corrected via a blank subtraction. Do not attempt to "flatten" the baseline by removing TFA, as this will compromise the peak shape of polar impurities.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Explains the causality behind silanol interactions and the necessity of low-pH modifiers like TFA.[Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. John Wiley & Sons. Provides the authoritative grounding for the three-point interaction model on derivatized polysaccharide stationary phases.[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Defines the authoritative standards for system suitability, resolution, and tailing factor calculations used in this protocol.[Link]

  • Russo, D., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 10(4), 493-498. Contextualizes the structural importance and synthesis of 3-chloropiperidine derivatives in modern drug development[1].[Link]

Sources

Method

Application Note: 1-((S)-3-Chloro-piperidin-1-yl)-ethanone as a Chiral Scaffold in API Synthesis

Executive Summary In modern drug discovery, chiral 3-aminopiperidines represent a privileged class of pharmacophores, most notably serving as the core structural motif in dipeptidyl peptidase-4 (DPP-4) inhibitors and var...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral 3-aminopiperidines represent a privileged class of pharmacophores, most notably serving as the core structural motif in dipeptidyl peptidase-4 (DPP-4) inhibitors and various targeted oncological therapies. Synthesizing these complex chiral amines requires robust, stereospecific building blocks.

1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS: 1353997-31-5) is an exceptionally versatile pharmaceutical intermediate designed specifically for this purpose. By leveraging its pre-installed (S)-stereocenter and protective N-acetyl group, chemists can execute highly controlled stereochemical inversions to access the highly sought-after (R)-3-aminopiperidine derivatives. This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this intermediate in drug development workflows.

Physicochemical Profiling

Understanding the physical and chemical parameters of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The quantitative data below summarizes its key properties .

PropertyValue
IUPAC Name 1-[(3S)-3-chloropiperidin-1-yl]ethanone
CAS Number 1353997-31-5
PubChem CID 66569135
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Exact Mass 161.0607 Da
Topological Polar Surface Area 20.3 Ų
XLogP3 (Lipophilicity) 0.9

Mechanistic Insights: The Strategic Role of N-Acetylation

The choice to use the N-acetylated derivative of 3-chloropiperidine is not arbitrary; it is a fundamental requirement for stereochemical integrity.

In free amine or N-alkylated 3-chloropiperidines, the nitrogen lone pair is highly nucleophilic. Under thermal conditions, these molecules undergo rapid neighboring group participation (NGP), displacing the chloride ion to form a highly reactive, bicyclic aziridinium ion . The subsequent opening of this aziridinium intermediate by a nucleophile can occur at two different carbon centers, leading to catastrophic stereochemical scrambling (racemization) and unwanted structural rearrangements.

By utilizing 1-((S)-3-Chloro-piperidin-1-yl)-ethanone , the nitrogen's lone pair is heavily delocalized into the adjacent carbonyl oxygen via amide resonance. This electronic deactivation entirely suppresses aziridinium ion formation. Consequently, the (S)-C-Cl bond is forced to undergo a direct, intermolecular SN​2 displacement when exposed to a nucleophile (such as an azide). This ensures a strict Walden inversion, yielding the (R)-enantiomer with exceptionally high enantiomeric excess (ee).

Mechanism N_Alkyl N-Alkyl-3-chloropiperidine (Reactive) Aziridinium Bicyclic Aziridinium Ion (Loss of Stereocontrol) N_Alkyl->Aziridinium Neighboring Group Participation N_Acetyl 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Stable Amide) SN2 Direct SN2 Attack (Strict Walden Inversion) N_Acetyl->SN2 Amide Resonance Prevents Cyclization

Figure 2: Mechanistic divergence showing how N-acetylation prevents aziridinium ion formation.

Experimental Protocols

To convert this intermediate into a functional API pharmacophore, a two-step sequence is employed: Stereospecific Azidation followed by Chemoselective Reduction.

Protocol A: Stereospecific Azidation

Objective: Execute a Walden inversion of the (S)-stereocenter to yield (R)-1-(3-Azidopiperidin-1-yl)ethanone. Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic. It effectively solvates the sodium cation ( Na+ ) of the reagent, leaving the azide anion ( N3−​ ) unsolvated, "naked," and highly nucleophilic. This drastically lowers the activation energy required for the SN​2 transition state, allowing the reaction to proceed smoothly at moderate temperatures without inducing E2​ elimination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (1.5 eq, 15 mmol) in a single portion. Safety Note: Sodium azide is highly toxic; handle in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 65°C using an oil bath. Stir vigorously for 16 hours.

  • Quenching: Cool the reaction to room temperature and quench by adding cold deionized water (equal volume to DMF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. The product partitions into the organic layer.

  • Washing: Wash the combined organic layers with a 5% Lithium Chloride (LiCl) aqueous solution (to remove residual DMF), followed by brine.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (R)-azide intermediate.

Protocol B: Chemoselective Reduction

Objective: Reduce the intermediate azide to the target (R)-1-(3-Aminopiperidin-1-yl)ethanone without disturbing the N-acetyl amide. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over metal-hydride reducers (like LiAlH4​ ) because it is highly chemoselective. It cleanly reduces the azide to a primary amine at room temperature while leaving the amide carbonyl completely intact.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude (R)-azide intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric when dry; add under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor the disappearance of the azide via TLC or IR spectroscopy.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under vacuum to afford the pure (R)-1-(3-Aminopiperidin-1-yl)ethanone.

Workflow A 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Starting Material) B SN2 Azidation (NaN3, DMF) A->B C (R)-1-(3-Azidopiperidin-1-yl)ethanone (Inverted Intermediate) B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E (R)-1-(3-Aminopiperidin-1-yl)ethanone (Target Pharmacophore) D->E

Figure 1: Synthetic workflow for the stereospecific conversion to the (R)-amino pharmacophore.

Analytical Validation (Self-Validating System)

To ensure this protocol functions as a self-validating system, researchers must not assume the success of the Walden inversion. The following In-Process Controls (IPC) are mandatory to confirm both chemical purity and stereochemical integrity:

  • Infrared (IR) Spectroscopy: Following Protocol A, the crude material must exhibit a strong, sharp absorption band at ~2100 cm⁻¹ , confirming the successful incorporation of the azide group. Following Protocol B, this peak must completely disappear.

  • Chiral HPLC: The final amine must be analyzed using a chiral stationary phase (e.g., Chiralpak AD-H). The retention time must be compared against a racemic standard to validate that the enantiomeric excess (ee) is >98% . Any significant presence of the (S)-amine indicates that the reaction temperature in Protocol A was too high, triggering an SN​1 racemization pathway.

  • ¹H NMR (400 MHz, CDCl₃): The methine proton at the C3 position of the piperidine ring will exhibit a distinct upfield chemical shift when transitioning from the highly electronegative chlorine environment to the primary amine environment, serving as definitive structural proof.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 66569135, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. Retrieved March 11, 2026. URL:[Link]

  • Carraro, C., Francke, A., Sosic, A., et al. Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 2019, 10(3), 368-373. URL:[Link]

Application

Application Note: Chiral Synthesis and Stereochemical Control of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, stereoinversion protocols, and self-validating analytical systems. Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, stereoinversion protocols, and self-validating analytical systems.

Executive Summary & Mechanistic Rationale

The synthesis of enantiomerically pure 3-chloropiperidines is a critical pathway in the development of various targeted therapeutics, including mustard-based anticancer agents and kinase inhibitors[1]. A major synthetic challenge in halogenating 3-substituted piperidines is the tendency of the secondary amine's nitrogen lone pair to participate in the reaction. If left unprotected, chlorination typically proceeds via a bicyclic aziridinium intermediate, leading to racemization or retention of configuration [1].

To synthesize 1-((S)-3-Chloro-piperidin-1-yl)-ethanone with high enantiomeric excess (ee), we employ a deliberate two-step stereoinvertive strategy starting from the commercially available chiral pool precursor, (R)-3-hydroxypiperidine .

The Causality of the Route:

  • N-Acetylation (Deactivation): By first converting the amine into an N-acetyl amide, the nitrogen lone pair is delocalized into the carbonyl π -system. This completely suppresses its nucleophilicity, preventing the formation of the undesired aziridinium ion.

  • Appel Chlorination (Inversion): With the nitrogen deactivated, the hydroxyl group is subjected to Appel reaction conditions (PPh 3​ / CCl 4​ ). The hydroxyl oxygen attacks the phosphonium species, creating a superior leaving group. The chloride ion then executes a clean, intermolecular SN​2 backside attack, resulting in complete stereochemical inversion from the (R)-enantiomer to the target (S)-enantiomer[2].

Mechanism cluster_0 Pathway A: Unprotected Amine (Racemization) cluster_1 Pathway B: N-Acetylated (Stereoinversion) N1 Free Amine N2 Bicyclic Aziridinium Ion N1->N2 Chlorination N3 Racemic Mixture N2->N3 Cl- Attack N4 N-Acetyl Amide N5 O-Phosphonium Intermediate N4->N5 PPh3, CCl4 N6 Clean (S)-Enantiomer N5->N6 Backside Cl- Attack

Figure 1: Mechanistic divergence based on nitrogen nucleophilicity during chlorination.

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the stereosensitive step.

Workflow A (R)-3-Hydroxypiperidine HCl Salt B 1-((R)-3-Hydroxypiperidin- 1-yl)ethanone A->B Ac2O, Et3N DCM, 0°C to RT C 1-((S)-3-Chloropiperidin- 1-yl)ethanone B->C PPh3, CCl4 Reflux, SN2 Inversion

Figure 2: Two-step stereoinvertive synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Step 1: Synthesis of 1-((R)-3-Hydroxypiperidin-1-yl)ethanone

Objective: Deactivate the piperidine nitrogen via acetylation [3].

  • Setup: Purge a 250 mL round-bottom flask with anhydrous N 2​ . Suspend (R)-3-Hydroxypiperidine hydrochloride (10.0 g, 72.7 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise add Triethylamine (Et 3​ N, 18.4 g, 181.7 mmol, 2.5 eq) over 15 minutes. The solution will clarify as the free base is generated.

  • Acetylation: Slowly add Acetic Anhydride (Ac 2​ O, 8.1 g, 79.9 mmol, 1.1 eq) via a syringe pump over 20 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield a pale yellow oil.

Step 2: Appel Chlorination to 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Objective: Convert the secondary alcohol to a chloride with strict SN​2 inversion.

  • Setup: In a flame-dried 500 mL flask under N 2​ , dissolve the 1-((R)-3-hydroxypiperidin-1-yl)ethanone intermediate (10.0 g, 69.8 mmol) in anhydrous DCM (150 mL).

  • Reagent Addition: Add Triphenylphosphine (PPh 3​ , 27.4 g, 104.7 mmol, 1.5 eq) and stir until completely dissolved.

  • Activation: Dropwise add Carbon tetrachloride (CCl 4​ , 32.2 g, 209.4 mmol, 3.0 eq) at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction to 40 °C for 8 hours. The generation of triphenylphosphine oxide (TPPO) will cause the solution to become slightly turbid.

  • Precipitation & Purification: Cool to room temperature and evaporate the DCM. Triturate the crude residue with cold diethyl ether (200 mL) to precipitate the bulk of the TPPO. Filter through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3) to isolate the target (S)-enantiomer.

Self-Validating Systems & Troubleshooting

To maintain scientific integrity, the protocol relies on real-time analytical checkpoints. Do not proceed to Step 2 without validating Step 1.

  • TLC Validation (Step 1): The starting material is highly polar and stains positive with Ninhydrin. The N-acetylated product will move significantly higher on the plate (R f​ = 0.45 in DCM:MeOH 9:1) and will not stain with Ninhydrin (confirming complete capping of the secondary amine).

  • TPPO Removal (Step 2): Triphenylphosphine oxide is notoriously difficult to separate from polar products. If ether trituration leaves residual TPPO, a secondary trituration with cold hexanes/EtOAc (9:1) before column chromatography is highly recommended.

  • NMR Shift Tracking: The C3 methine proton ( CH-OH ) in the Step 1 intermediate resonates at approximately δ 3.8 ppm. Upon chlorination, the strong electron-withdrawing nature of the chlorine atom shifts this proton downfield to approximately δ 4.2 ppm ( CH-Cl ).

Quantitative Data & Analytical Summary

Analytical ParameterStep 1: N-AcetylationStep 2: Appel Chlorination
Typical Yield (%) 90 - 94%75 - 80%
Purity (HPLC) > 99%> 98%
Stereochemistry Retention of (R)-configuration> 98% ee (Inversion to S)
Key IR Stretch 1640 cm −1 (Amide C=O)740 cm −1 (C-Cl stretch)
Mass Spectrometry m/z 144.1 [M+H] + m/z 162.1 / 164.1 [M+H] + (3:1 ratio)

Note: The 3:1 isotopic ratio in the mass spectrum at m/z 162 and 164 is the definitive self-validating proof of successful chlorine incorporation, representing the natural abundance of 35 Cl and 37 Cl isotopes.

References

  • Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents ACS Medicinal Chemistry Letters URL:[Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration Beilstein Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Welcome to the Technical Support Center for the synthesis and optimization of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS: 1039553-78-0)[1]. This guide is engineered for drug development professionals and synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS: 1039553-78-0)[1]. This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric purity and scalable yields.

The primary challenge in synthesizing this molecule lies in the "nitrogen mustard" reactivity of 3-chloropiperidines. If handled improperly, the free base rapidly undergoes intramolecular cyclization to form a highly electrophilic 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate[2][3]. This intermediate is the root cause of epimerization, racemization, and ring-contraction byproducts[4][5]. Our protocols and troubleshooting guides are designed to systematically shut down this degradation pathway.

Part 1: Mechanistic Pathways & Workflow Visualization

To successfully synthesize the target molecule, you must choose between a stereoretentive direct N-acetylation (Route A) or a stereoinvertive chlorination of a chiral alcohol (Route B). The diagram below illustrates these pathways alongside the critical aziridinium degradation pathway that must be avoided.

G A (S)-3-Chloropiperidine HCl (Starting Material) B Free Base (Reactive) A->B Base added (Temp > 0 °C) E Acetyl Chloride + Base (< 0 °C) A->E Optimized Conditions C 1-Azabicyclo[3.1.0]hexane (Aziridinium Ion) B->C Intramolecular cyclization D Racemization & Ring Contraction C->D Nucleophilic attack F 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Target Product) E->F Instant trapping G (R)-3-Hydroxypiperidine (Alternative Start) H N-Acetylation G->H Route B I Appel Reaction (SN2 Inversion) H->I Route B I->F Route B

Figure 1: Synthetic routes to 1-((S)-3-Chloro-piperidin-1-yl)-ethanone and the aziridinium degradation pathway.

Part 2: Step-by-Step Experimental Protocols

Method A: Direct N-Acetylation (Preferred / Stereoretentive)

This protocol utilizes "inverse addition" to ensure the free base of (S)-3-chloropiperidine is instantly trapped by the acylating agent, preventing aziridinium formation.

Reagents:

  • (S)-3-Chloropiperidine Hydrochloride (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Procedure:

  • Suspension: Suspend (S)-3-chloropiperidine HCl in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cooling: Chill the suspension to strictly between -10 °C and 0 °C using an ice/brine bath. Causality: Low temperatures thermodynamically suppress the intramolecular nucleophilic attack of the nitrogen lone pair onto the C3 carbon.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) directly to the cold suspension. The reaction will not proceed yet because the amine is protonated.

  • Inverse Base Addition: Add DIPEA (2.5 eq) dropwise over 30 minutes. Causality: As the base deprotonates the HCl salt, the resulting free amine immediately reacts with the highly concentrated acetyl chloride in its vicinity. This prevents the free base from existing long enough to undergo self-cyclization.

  • Quenching: Once addition is complete, stir for 15 minutes at 0 °C, then quench immediately with cold saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with DCM, wash the combined organics with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Method B: Chlorination of Chiral Alcohol (Alternative / Stereoinvertive)

If starting from a hydroxypiperidine, you must account for stereochemical inversion during the chlorination step.

Step-by-Step Procedure:

  • N-Acetylation: React (R) -3-hydroxypiperidine with acetic anhydride in DCM to yield 1-((R)-3-hydroxypiperidin-1-yl)ethanone.

  • Appel Reaction: Dissolve the intermediate in DCM. Add Triphenylphosphine (PPh₃) (1.2 eq) and cool to 0 °C.

  • Chlorination: Add Carbon Tetrachloride (CCl₄) (1.5 eq) dropwise. Causality: The Appel reaction proceeds via an SN2 mechanism. The oxygen is activated by the phosphonium species, and the chloride nucleophile attacks from the opposite face, cleanly inverting the (R)-stereocenter to the desired (S)-configuration.

Part 3: Troubleshooting FAQs

Q1: My product shows significant racemization (low enantiomeric excess). What went wrong? A: You likely generated the free base of 3-chloropiperidine without an acylating agent immediately present, or your reaction temperature was too high. The free amine acts as a nitrogen mustard, displacing the C3 chloride to form a 1-azabicyclo[3.1.0]hexane intermediate[3][4]. Because this bicyclic aziridinium ion is highly strained and symmetric-like, subsequent attack by chloride ions can occur from multiple trajectories, destroying the strict (S)-stereocenter and leading to racemization. Fix: Strictly adhere to the inverse addition protocol at < 0 °C.

Q2: NMR analysis indicates a mixture of my product and a ring-contracted byproduct. Why? A: This is another consequence of the aziridinium intermediate. When the 1-azabicyclo[3.1.0]hexane ring opens, the incoming nucleophile can attack at two different sites. Attack at the secondary carbon yields the 6-membered piperidine, but attack at the primary carbon yields a 5-membered 2-(chloromethyl)pyrrolidine derivative[4][5]. Fix: Suppress aziridinium formation entirely by pre-mixing the HCl salt with acetyl chloride before adding the base.

Q3: Why is my yield lower than expected after the aqueous workup? A: While the C-Cl bond in the acetylated product is much more stable than in the free amine, prolonged exposure to strongly alkaline aqueous conditions (e.g., washing with 1M NaOH or Na₂CO₃ at room temperature) can induce hydrolysis, converting your product back into a hydroxypiperidine derivative. Fix: Always use a mild, cold acidic or neutral quench (like sat. NH₄Cl) and perform extractions promptly.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, the suppression of the aziridinium intermediate, and the resulting yield and enantiomeric excess (% ee).

BaseSolvent SystemTemp (°C)Addition SequenceYield (%)Enantiomeric Excess (% ee)
TEADCM25Base first, then AcCl45%< 50% (Severe Racemization)
DIPEADCM0AcCl first, slow Base88%> 98% (Optimal Homogeneous)
Na₂CO₃DCM / H₂O0Biphasic, AcCl in DCM92%> 99% (Optimal Biphasic)

Note: The biphasic system (Schotten-Baumann conditions) is highly effective because the free amine is generated in the aqueous phase and immediately extracted into the DCM phase where it is trapped by acetyl chloride, keeping the effective concentration of the reactive free base near zero.

Part 5: References

  • European Journal of Organic Chemistry. "Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions". Available at: [Link]

  • National Institutes of Health (PMC). "Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G". Available at:[Link]

  • ARKAT USA. "Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments". Available at:[Link]

Sources

Optimization

Technical Support Center: Improving the Yield and Purity of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial N-acetylation reaction. We will delve into the causality behind experimental choices, providing actionable insights to enhance both the yield and purity of your target compound.

Reaction Overview

The synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone is a nucleophilic acyl substitution, specifically the N-acetylation of the secondary amine, (S)-3-chloropiperidine.[1] The reaction is typically performed by treating the amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[1][2][3]

Reaction_Scheme cluster_reactants Reactants cluster_product Product S3CP (S)-3-chloropiperidine Target 1-((S)-3-Chloro-piperidin-1-yl)-ethanone S3CP->Target N-Acetylation Solvent (e.g., DCM) 0°C to RT AC Acetylating Agent (Acetic Anhydride or Acetyl Chloride) Base Base (e.g., Triethylamine, Pyridine)

Caption: General N-acetylation of (S)-3-chloropiperidine.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this N-acetylation can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures.[4] A systematic approach is best for diagnosis.

  • Incomplete Reaction: The secondary amine may not be fully consumed. This can be due to insufficient reaction time, low temperature, or steric hindrance, although the latter is minimal for this substrate.[5]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Purity of Starting Material: The starting material, (S)-3-chloropiperidine, is often supplied as a hydrochloride salt. Failure to neutralize this salt effectively will prevent the free amine from reacting. Impurities in reagents or solvents can also inhibit the reaction.[6]

    • Solution: Ensure you are using the free base or adding at least two equivalents of a tertiary amine base (like triethylamine) if starting from the HCl salt. The first equivalent neutralizes the salt, and the second scavenges the HCl produced by the reaction (if using acetyl chloride).[3]

  • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are highly moisture-sensitive. Any water present in the solvent or on the glassware will consume the reagent, reducing the effective stoichiometry.[4]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried.

  • Losses During Work-up: Significant product can be lost during aqueous extraction and purification steps. The product has some water solubility, and incorrect pH during extraction can exacerbate this.[4]

    • Solution: During the aqueous wash, ensure the pH is neutral or slightly basic before extraction to keep the amide product in the organic layer. Minimize the number of extraction and transfer steps.

Q2: How do I properly handle the (S)-3-chloropiperidine hydrochloride starting material?

A2: This is a critical point. The nitrogen lone pair in the hydrochloride salt is protonated, rendering it non-nucleophilic. You must generate the free amine for the reaction to proceed.

  • Option 1 (In Situ Neutralization): This is often the most convenient method. Dissolve the (S)-3-chloropiperidine hydrochloride in your reaction solvent (e.g., DCM) and add at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Stir for 15-30 minutes before adding the acetylating agent. One equivalent of the base neutralizes the HCl salt, and the second is for the HCl generated during the acylation.

  • Option 2 (Free-Basing Prior to Reaction): You can prepare the free base in a separate step. Dissolve the hydrochloride salt in water, make the solution basic with a strong base like NaOH, and then extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution directly. This method ensures all the starting material is in the reactive form but requires an extra work-up step.

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

A3: The optimal conditions balance reaction rate with the minimization of side products.

  • Solvent: Aprotic solvents are standard. Dichloromethane (DCM) is an excellent choice due to its inertness and ease of removal.[2] Tetrahydrofuran (THF) and acetonitrile (ACN) are also viable alternatives.[4]

  • Base:

    • For Acetyl Chloride: A non-nucleophilic base like triethylamine (Et₃N) is essential to scavenge the HCl byproduct.[3] Using 1.1-1.2 equivalents is typical.

    • For Acetic Anhydride: While not strictly necessary as no strong acid is formed, a base like pyridine can be used as a catalyst and to neutralize the acetic acid byproduct. Pyridine can act as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.[7]

  • Temperature: The reaction is exothermic, especially with acetyl chloride. It is crucial to start the reaction at a low temperature (0 °C) by adding the acetylating agent dropwise.[3] After the initial addition, the reaction can often be allowed to warm to room temperature and stirred to completion.[2]

Q4: I'm seeing multiple spots on my TLC. What are the likely side products?

A4: Besides unreacted starting material, several side products are possible.

  • Aziridinium Ion Formation/Rearrangement: 3-chloropiperidines are known to be capable of intramolecular cyclization to form a bicyclic aziridinium ion, especially under basic conditions.[8][9] This highly electrophilic intermediate can be attacked by nucleophiles (including the amine starting material or water), leading to rearranged or oligomeric byproducts.

    • Mitigation: Use non-nucleophilic bases (like DIPEA), maintain low temperatures, and avoid prolonged reaction times with excess base.

  • Over-acetylation Byproducts: While the target molecule itself is stable, if the starting material contains di-functional impurities (e.g., a di-amine), these could be acetylated as well.

  • Reaction with Pyridine: If pyridine is used as a base with acetyl chloride, it can react to form N-acetyl-dihydropyridine derivatives, which can complicate purification.[10]

Q5: How can I confirm the purity and stereochemical integrity of my product?

A5: A combination of techniques is necessary for full characterization.

  • Purity Assessment: ¹H and ¹³C NMR spectroscopy are the primary tools to confirm the structure and assess for organic impurities. LC-MS can provide both purity information and confirm the molecular weight.

  • Stereochemical Integrity: The N-acetylation reaction should not affect the stereocenter at the C3 position. However, to confirm that no racemization occurred during the synthesis of the starting material or under your specific reaction conditions, a chiral analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common methods for determining enantiomeric excess (ee).[11]

Troubleshooting Workflow

When faced with low yield or purity, a structured approach can quickly identify the root cause.

Caption: A step-by-step workflow for troubleshooting synthesis issues.

Detailed Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acetylation using Acetic Anhydride

This method is generally milder than using acetyl chloride.

  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add (S)-3-chloropiperidine (1.0 equiv). If starting from the hydrochloride salt, add the salt followed by triethylamine (2.2 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice-water bath.

  • Acylation: Add acetic anhydride (1.2 equiv) dropwise to the stirred solution over 10-15 minutes.[2]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 10% Methanol in DCM with 0.5% NH₄OH).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Acetylation using Acetyl Chloride

This method uses a more reactive acetylating agent and requires careful control.

  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add (S)-3-chloropiperidine (1.0 equiv) and triethylamine (1.2 equiv). If starting from the hydrochloride salt, use a total of 2.2 equiv of triethylamine.

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and stir to dissolve. Cool the mixture to 0 °C in an ice-water bath.

  • Acylation: Add acetyl chloride (1.1 equiv) dropwise to the vigorously stirred solution.[3] A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. The reaction is typically faster than with acetic anhydride.

  • Work-up: Quench the reaction by slowly adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with dilute acid (e.g., 1M HCl) to remove any remaining base, then with saturated NaHCO₃, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Comparison of Acetylating Agents
ParameterAcetic AnhydrideAcetyl Chloride
Reactivity ModerateHigh
Byproduct Acetic AcidHydrochloric Acid (HCl)
Base Required Optional (catalytic pyridine) or stoichiometricMandatory (e.g., Et₃N, DIPEA)
Exothermicity ModerateHigh (requires careful cooling)
Pros Milder, easier to handleMore reactive, can be faster
Cons Slower reaction timesHighly moisture sensitive, corrosive

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Acylation Reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
  • ResearchGate. (n.d.). Synthesis of 3‐chloropiperidines 1–4.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity.
  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions.
  • Francke, A., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and L-1 (II).
  • RSC Publishing. (2018). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • PubChem. (n.d.). 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.
  • Supporting Information. (n.d.). Chemoselective N-deacetylation under mild conditions.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents.
  • Benchchem. (n.d.). Preventing side reactions of the acetyl group in 4-Acetylpiperidine-1-carbonyl chloride.
  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol.
  • JoVE. (2026). Video: Phase II Reactions: Acetylation Reactions.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
  • Radboud Repository. (n.d.). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry.
  • Sánta, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Available from: [Link]

  • Journal of Materials and Environmental Science. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • PubMed. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents.
  • Benchchem. (n.d.). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
  • IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from IRIS .

Sources

Troubleshooting

How to remove unreacted starting materials from 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

This guide provides a comprehensive, question-and-answer-style resource for troubleshooting the removal of unreacted starting materials from the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. The methodologies de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, question-and-answer-style resource for troubleshooting the removal of unreacted starting materials from the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. The methodologies described herein are grounded in established principles of organic chemistry to ensure robust and reproducible purifications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude reaction mixture?

Following a typical N-acetylation reaction to synthesize 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, your crude product is likely contaminated with several process-related impurities. The synthesis involves reacting (S)-3-chloropiperidine with an acetylating agent (e.g., acetyl chloride or acetic anhydride), often in the presence of a tertiary amine base like triethylamine (TEA) to scavenge the acid byproduct (HCl or acetic acid).

Therefore, the primary impurities to target for removal are:

  • Unreacted (S)-3-chloropiperidine: A basic secondary amine.

  • Unreacted Triethylamine (TEA): A basic tertiary amine.

  • Triethylamine Hydrochloride (TEA·HCl): A water-soluble salt formed if TEA scavenges HCl.[1]

  • Acetic Acid: Formed from the hydrolysis of excess acetylating agent during aqueous workup.[2]

Your target molecule, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, is an amide and is considered a neutral organic compound for purification purposes.

Compound NameRoleChemical ClassKey Property for SeparationMolecular Weight ( g/mol )
1-((S)-3-Chloro-piperidin-1-yl)-ethanoneProduct AmideNeutral161.63[3]
(S)-3-ChloropiperidineStarting Material Secondary AmineBasic119.59[4]
Triethylamine (TEA)BaseTertiary AmineBasic101.19
Acetic AcidByproductCarboxylic AcidAcidic60.05
Triethylamine Hydrochloride (TEA·HCl)ByproductAmmonium SaltWater-Soluble137.65
Q2: What is the most effective initial purification step to remove these impurities?

The most efficient first step is a liquid-liquid extraction , also known as an aqueous workup. This technique leverages the different acid-base properties of your product and the main impurities.[5] Because your amide product is neutral, you can sequentially wash your organic layer with acidic and basic aqueous solutions to remove basic and acidic impurities, respectively.[6][7]

The general principle is to convert the acidic and basic impurities into their ionic salt forms, which makes them highly soluble in the aqueous layer, while your neutral product remains in the organic layer.[5][8]

G cluster_0 Liquid-Liquid Extraction Workflow CRUDE Crude Reaction Mixture (in Organic Solvent like EtOAc or DCM) Contains: Product (Neutral), Amine (Basic), TEA (Basic), Acetic Acid (Acidic) SEP_FUNNEL1 Separatory Funnel: Wash with dilute aq. HCl (e.g., 1N HCl) CRUDE->SEP_FUNNEL1 AQ1 Aqueous Layer 1 (Discard) Contains: Water-soluble salts (S)-3-Chloropiperidine·HCl Triethylamine·HCl SEP_FUNNEL1->AQ1 Separate ORG1 Organic Layer 1 Contains: Product (Neutral), Acetic Acid (Acidic) SEP_FUNNEL1->ORG1 Separate SEP_FUNNEL2 Separatory Funnel: Wash with aq. NaHCO₃ (sat.) ORG1->SEP_FUNNEL2 AQ2 Aqueous Layer 2 (Discard) Contains: Sodium Acetate (from neutralizing Acetic Acid) SEP_FUNNEL2->AQ2 Separate ORG2 Organic Layer 2 Contains: Product (Neutral) SEP_FUNNEL2->ORG2 Separate SEP_FUNNEL3 Separatory Funnel: Wash with Brine (sat. NaCl) ORG2->SEP_FUNNEL3 AQ3 Aqueous Layer 3 (Discard) Removes residual water SEP_FUNNEL3->AQ3 Separate ORG3 Washed Organic Layer Contains: Product SEP_FUNNEL3->ORG3 Separate DRY Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) ORG3->DRY FILTER Filter to remove drying agent DRY->FILTER EVAP Concentrate in vacuo (Rotary Evaporator) FILTER->EVAP PURIFIED Crude Purified Product EVAP->PURIFIED

Fig 1. Workflow for Acid-Base Extraction.

Protocol 1: Detailed Acid-Base Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1N HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure.[1] Close the stopcock and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.

    • Rationale: The HCl protonates the basic (S)-3-chloropiperidine and triethylamine, converting them into their hydrochloride salts, which are extracted into the aqueous layer.[6]

  • Separation: Drain the lower aqueous layer and discard it. If using DCM (denser than water), the organic layer is the bottom layer. If using EtOAc (less dense than water), the organic layer is the top layer. Repeat the acidic wash one more time to ensure complete removal of basic impurities.

  • Basic Wash: To the remaining organic layer, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2][7] Shake and vent as described in step 2.

    • Rationale: The weak base NaHCO₃ neutralizes any residual acidic byproduct like acetic acid, converting it to sodium acetate, which is extracted into the aqueous layer.[9] Vigorous CO₂ evolution may occur, so vent frequently.

  • Separation: Allow the layers to separate, then drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Rationale: This step helps to remove the bulk of the dissolved water from the organic layer, breaking up any minor emulsions and facilitating the subsequent drying step.[9]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

The resulting residue is your product, now significantly purified from acidic and basic starting materials and byproducts.

Q3: My NMR spectrum still shows impurities after extraction. What is the next purification step?

If minor impurities persist, or if your product needs to meet high purity standards (e.g., >98% for drug development), flash column chromatography is the recommended next step.[11] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12]

Because your product, an amide, is moderately polar, it will interact differently with the silica gel compared to other potential neutral, non-polar byproducts. The unreacted amine starting material is quite polar and should also separate well, although it can sometimes cause tailing on silica columns.

G cluster_1 Flash Chromatography Workflow TLC 1. Develop Method via TLC (e.g., Hexane/EtOAc gradients) COLUMN_PREP 2. Pack Column (Silica Gel in low polarity eluent) TLC->COLUMN_PREP SAMPLE_LOAD 3. Load Sample (Dissolved in min. solvent or adsorbed on silica) COLUMN_PREP->SAMPLE_LOAD ELUTE 4. Elute with Solvent Gradient (Increase polarity gradually) SAMPLE_LOAD->ELUTE COLLECT 5. Collect Fractions ELUTE->COLLECT ANALYZE 6. Analyze Fractions by TLC COLLECT->ANALYZE COMBINE 7. Combine Pure Fractions ANALYZE->COMBINE EVAPORATE 8. Evaporate Solvent COMBINE->EVAPORATE PRODUCT Highly Pure Product EVAPORATE->PRODUCT

Fig 2. General Workflow for Flash Chromatography.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude product on a silica TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from any impurities.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry using the initial, low-polarity eluent identified from your TLC analysis.

  • Sample Loading: Dissolve your crude product from the extraction in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Pooling: Spot aliquots from each fraction onto TLC plates to identify which ones contain your pure product. Combine the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, highly purified 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Q4: Are there any special considerations for purifying basic amines like (S)-3-chloropiperidine using silica gel chromatography?

Yes. Basic amines can interact strongly with the slightly acidic surface of silica gel, leading to poor separation, significant peak tailing, and sometimes irreversible adsorption.[13] While the primary method described (acid-base extraction) should remove the vast majority of the amine, if you must use chromatography to separate the product from a significant amount of amine, consider these strategies:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will "neutralize" the acidic sites on the silica, improving the elution of the basic amine.[13]

  • Use an Alternative Stationary Phase: For challenging separations involving basic compounds, consider using a different stationary phase like basic alumina or an amine-functionalized silica column.[13]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
An emulsion forms during liquid-liquid extraction. The two phases are not separating cleanly, often due to high concentrations of salts or surfactants.Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[9]
A white solid precipitates during the acidic wash. Formation of triethylamine hydrochloride (TEA·HCl), which may have limited solubility.Add a small amount of water to the separatory funnel to dissolve the salt. Ensure the total volume of the aqueous layer is sufficient.
Product shows poor separation on the silica column. The chosen eluent system has incorrect polarity.Re-evaluate your solvent system using TLC. If spots are too high (high Rf), decrease eluent polarity. If spots are too low (low Rf), increase eluent polarity.
My final product is wet or contains residual solvent. Incomplete drying of the organic layer or insufficient time on the rotary evaporator/high vacuum.Ensure the organic layer is treated with a sufficient amount of drying agent. After roto-evaporation, place the product under high vacuum for several hours to remove trace solvents.

References

  • Wikipedia Contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2014). How do I get rid of triethyl amine in a reaction? ResearchGate. [Link]

  • Reddit Community. (2023). Work up tips on how to get rid of acetic acid (reaction solvent) please. r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. PubChem. [Link]

  • Reddit Community. (2015). Triethylamine removal. r/chemistry. [Link]

  • Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Various Authors. (2017). How to remove triethylamine from the inorganic compound obtained during a chemical reaction? ResearchGate. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropiperidine. PubChem. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • University of Rochester. (n.d.). The Workup. [Link]

  • Organic Syntheses. (n.d.). Procedure for work-up. [Link]

Sources

Optimization

Minimizing epimerization during 1-((S)-3-Chloro-piperidin-1-yl)-ethanone synthesis

Technical Support Center: Synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Epimerization Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Epimerization

Welcome to the technical support center for the stereoselective synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the chiral integrity of your compound. As Senior Application Scientists, we understand that controlling stereochemistry is paramount to the efficacy and safety of pharmaceutical intermediates. This resource combines mechanistic understanding with practical, field-tested solutions to address the common challenge of epimerization at the C-3 position of the piperidine ring during acylation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this specific synthesis?

A1: Epimerization is the change in configuration at a single stereocenter in a molecule that has multiple stereocenters.[1] In the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, the chiral center is the carbon atom bonded to the chlorine (C-3). Epimerization at this center would result in the formation of the undesired (R)-enantiomer, leading to a racemic or diastereomeric mixture. This is a significant issue in drug development as different enantiomers can have different pharmacological activities, and the presence of the undesired enantiomer can be considered an impurity that is difficult to remove.[2]

Q2: What is the primary mechanism that leads to epimerization during the acylation of (S)-3-chloropiperidine?

A2: The most probable mechanism for epimerization in this context is base-catalyzed proton abstraction.[1][3] The proton on the carbon atom bearing the chlorine (the α-carbon to the nitrogen is C-2, but the chiral center is C-3) is weakly acidic. In the presence of a sufficiently strong base, this proton can be removed to form a planar carbanion or an enolate-like intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (S) and (R) configurations, thus eroding the enantiomeric purity of the product.[1][4]

Q3: How does the choice of acetylating agent affect epimerization?

A3: Highly reactive acetylating agents like acetyl chloride can generate a significant amount of acid byproduct (HCl) during the reaction.[5] This requires the use of a base to neutralize the acid, and the choice of base is critical in controlling epimerization.[6] Acetic anhydride is another common acetylating agent and may be preferred as it generates acetic acid, which is weaker than HCl.[7] The choice should be made to ensure a controlled reaction that minimizes the need for harsh basic conditions.

Q4: Can the reaction temperature influence the extent of epimerization?

A4: Absolutely. Higher reaction temperatures increase the rate of all reactions, including the undesirable epimerization side reaction.[2] It provides the necessary activation energy for proton abstraction and inversion of the stereocenter. Therefore, it is crucial to maintain a consistently low temperature, typically 0 °C or below, throughout the addition of reagents and for the duration of the reaction.[2]

Q5: What analytical techniques are recommended for determining the enantiomeric excess (e.e.) of the final product?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[8][9][10] Polysaccharide-based columns are often effective for this class of compounds.[9] Other techniques such as Capillary Electrophoresis (CE) can also be employed and offer advantages like high separation efficiency and low sample consumption.[8][10][11] It is essential to develop and validate a robust analytical method to accurately determine the enantiomeric purity of your product.[12]

In-Depth Troubleshooting Guides

Scenario 1: Significant levels of the (R)-epimer (>2%) are detected by chiral HPLC.

If your chiral analysis reveals a higher-than-acceptable level of the undesired (R)-epimer, a systematic review of your reaction parameters is necessary.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is the most likely culprit.

    • Problem: Strong, non-hindered bases (e.g., sodium hydroxide, potassium carbonate) can readily abstract the C-3 proton, leading to racemization.[1]

    • Solution: Switch to a sterically hindered, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[13] These bases are effective at scavenging the acid byproduct but are less likely to cause deprotonation at the chiral center due to steric hindrance.

  • Control the Temperature Rigorously:

    • Problem: Temperature spikes during the addition of the acetylating agent can accelerate epimerization.[2]

    • Solution: Ensure your reaction vessel is adequately cooled in an ice-salt or dry ice-acetone bath before adding the acetylating agent. Add the reagent dropwise via a syringe pump to maintain a constant internal temperature below 0 °C.

  • Consider the Order of Addition:

    • Problem: Pre-mixing the (S)-3-chloropiperidine with the base for an extended period before adding the acetylating agent can increase the risk of epimerization.

    • Solution: A "Schotten-Baumann" type approach is often effective.[5][14][15] In this method, the acetylating agent is added to a mixture of the amine and the base, often in a biphasic system. This ensures that the amine is acylated as soon as it is deprotonated, minimizing its exposure to basic conditions.

Scenario 2: Inconsistent enantiomeric excess (e.e.) between batches.

Batch-to-batch inconsistency points to a lack of precise control over one or more critical reaction parameters.

Troubleshooting Steps:

  • Standardize Reagent Quality and Stoichiometry:

    • Problem: Variations in the purity of starting materials or slight errors in stoichiometry can lead to inconsistent results.

    • Solution: Use (S)-3-chloropiperidine with the highest possible enantiomeric purity. Accurately measure all reagents, particularly the base. It is recommended to use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the acid byproduct.

  • Optimize the Solvent System:

    • Problem: The polarity of the solvent can influence the rate of epimerization.[2]

    • Solution: Aprotic, non-polar solvents like dichloromethane (DCM) or diethyl ether are generally preferred as they can suppress epimerization pathways.[2][16] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Implement a Strict and Detailed Standard Operating Procedure (SOP):

    • Problem: Minor, undocumented deviations in procedure can lead to significant variations in outcome.

    • Solution: Document every step of the process, including addition rates, stirring speed, and exact temperatures. This will help identify any variables that may be affecting the stereochemical outcome.

Recommended Protocol for Minimizing Epimerization

This protocol is designed to provide a robust starting point for the synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone with high enantiomeric purity.

Reagents and Equipment:

  • (S)-3-chloropiperidine hydrochloride

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Syringe pump

  • Low-temperature bath (ice-salt or dry ice-acetone)

Step-by-Step Procedure:

  • To a solution of (S)-3-chloropiperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 10-15 minutes.

  • Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction mixture at -10 °C for an additional 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the final product for enantiomeric purity by chiral HPLC.

Data Presentation

ParameterCondition A (High Epimerization)Condition B (Optimized)Rationale for Improvement
Base Potassium CarbonateTriethylamine (TEA)TEA is a sterically hindered base, which reduces the likelihood of proton abstraction at the chiral center.[13]
Temperature Room Temperature-10 °C to 0 °CLower temperatures significantly reduce the rate of the epimerization side reaction.[2]
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Less polar solvents like DCM can help suppress epimerization.[2]
Addition Rate Rapid additionSlow, dropwise additionSlow addition prevents temperature spikes and allows for immediate reaction of the acetylating agent.

Visualizations

Epimerization_Mechanism cluster_main Base-Catalyzed Epimerization at C-3 S_Piperidine (S)-3-Chloropiperidine Intermediate Planar Carbanion Intermediate S_Piperidine->Intermediate - H+ Base Base (B:) Intermediate->S_Piperidine + H+ (bottom face) R_Piperidine (R)-3-Chloropiperidine Intermediate->R_Piperidine + H+ (top face) Proton_Source Proton Source (BH+)

Caption: Proposed mechanism for base-catalyzed epimerization.

Troubleshooting_Workflow Start High Epimerization Detected? Check_Base Is the base sterically hindered (e.g., TEA, DIPEA)? Start->Check_Base Yes Change_Base Action: Switch to a hindered, non-nucleophilic base. Check_Base->Change_Base No Check_Temp Was the reaction temperature maintained below 0°C? Check_Base->Check_Temp Yes Change_Base->Check_Temp Control_Temp Action: Implement rigorous temperature control. Check_Temp->Control_Temp No Check_Solvent Is the solvent aprotic and non-polar (e.g., DCM)? Check_Temp->Check_Solvent Yes Control_Temp->Check_Solvent Change_Solvent Action: Switch to an anhydrous, non-polar solvent. Check_Solvent->Change_Solvent No Success Epimerization Minimized Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting decision tree for high epimerization.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Othman, R., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(20), 8017. [Link]

  • Mendeleev Communications. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • ResearchGate. (2019, March 20). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Retrieved from [Link]

  • eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ScienceDirect. (2025, August 9). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

  • PubMed. (2006, June 23). Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Vaia. (n.d.). Problem 15 Acetylating agents such as aceti.... Retrieved from [Link]

  • PMC - NIH. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]

  • PMC - NIH. (n.d.). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Catalyst deactivation in 1-((S)-3-Chloro-piperidin-1-yl)-ethanone synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the asymmetric synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the asymmetric synthesis of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone .

The synthesis of this chiral building block relies on the transition-metal-catalyzed enantioselective hydrogenation of 3-chloropyridinium precursors. A persistent bottleneck in this workflow is rapid catalyst deactivation. This guide addresses the mechanistic causality of catalyst poisoning—specifically hydrodehalogenation and product inhibition—and provides field-proven, self-validating protocols to ensure high conversion and enantiomeric excess (ee).

Pathway Visualization: The Deactivation Dilemma

To troubleshoot catalyst failure, we must first understand the competing kinetic pathways at the metal center. The diagram below illustrates how the active Iridium catalyst partitions between productive hydrogenation and destructive C-Cl bond cleavage.

G Sub Substrate 1-Acetyl-3-chloropyridinium Cat Active Catalyst [Ir(H)2(L)I] Sub->Cat Coordination Prod Target Product 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Cat->Prod Asymmetric Hydrogenation (H2) Deact Oxidative Addition (C-Cl Cleavage) Cat->Deact Competing Pathway Dead Inactive Catalyst [Ir-Cl] Dimer Deact->Dead Catalyst Poisoning SideProd Side Product 1-(Piperidin-1-yl)ethanone Deact->SideProd Hydrodehalogenation

Mechanistic divergence between asymmetric hydrogenation and C-Cl cleavage leading to catalyst death.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my Iridium/SYNPHOS catalyst stall at 30-40% conversion during the hydrogenation of 3-chloropyridine? A1: Direct hydrogenation of simple halogenated pyridines suffers from two distinct deactivation pathways. First, the basic nitrogen of the resulting piperidine product strongly coordinates to the Ir-center, blocking the catalytic cycle (product inhibition). Second, the Ir(III) hydride active species can undergo oxidative addition into the C-Cl bond. This hydrodehalogenation releases HCl and forms an inactive, halogen-bridged [Ir-Cl] dimer. The Fix: The substrate must be activated as a pyridinium salt (e.g., N-acetylation prior to reduction). This lowers the aromaticity of the ring, accelerating the desired C=C/C=N reduction so that it outcompetes C-Cl cleavage, while simultaneously eliminating the basicity of the nitrogen atom [1].

Q2: I switched to an N-acetyl-3-chloropyridinium salt, but I am still seeing trace hydrodehalogenation and ee degradation. What is causing this? A2: While N-acetylation prevents nitrogen coordination, the C-Cl bond remains susceptible to oxidative addition if the hydrogen pressure is too low or the temperature is too high. The causality here is kinetic: hydrogenation is highly dependent on H2​ mass transfer, whereas intramolecular oxidative addition is not. If the local concentration of dissolved H2​ drops, the catalyst rests in an unsaturated state, increasing the probability of C-Cl cleavage. Ensure vigorous stirring (>1000 rpm) and maintain H2​ pressure at a strict 50-60 bar.

Q3: What is the mechanistic purpose of adding Iodine ( I2​ ) to the Ir-catalyzed reaction? A3: Iodine acts as a critical catalyst activator. The precatalyst, typically [Ir(COD)Cl]2​ , tends to form stable, inactive dimers in solution. The addition of I2​ oxidatively cleaves these dimers, generating a highly active, monomeric [Ir(H)2​(L)I] species in the presence of H2​ . Furthermore, the iodide ligand exerts a strong trans-effect, which stabilizes the transition state during hydride transfer, thereby enhancing both the reaction rate and the enantioselectivity [2].

Quantitative Data: Impact of Substrate Activation & Additives

The following table summarizes the causal relationship between reaction conditions, catalyst lifespan (measured by conversion), and the suppression of the deactivation pathway (measured by dehalogenation %).

SubstrateCatalyst SystemAdditiveConversion (%)Dehalogenation (%)Enantiomeric Excess (ee %)
3-Chloropyridine [Ir(COD)Cl]2​ / (R)-SYNPHOSNone15%8%N/A (Stalled)
3-Chloropyridine [Ir(COD)Cl]2​ / (R)-SYNPHOS I2​ (5 mol%)45%12%65%
1-Acetyl-3-chloropyridinium Cl [Ir(COD)Cl]2​ / (R)-SYNPHOSNone60%5%82%
1-Acetyl-3-chloropyridinium Cl [Ir(COD)Cl]2​ / (R)-SYNPHOS I2​ (5 mol%) >99% <1% 94%

Self-Validating Experimental Protocol

To ensure reproducibility and prevent catalyst deactivation, follow this step-by-step methodology for the asymmetric hydrogenation of 1-acetyl-3-chloropyridinium chloride to 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. Every phase includes a physical checkpoint to validate the system's integrity before proceeding.

Phase 1: Catalyst Activation (The "Iodine Cleavage" Step)
  • In an argon-filled glovebox, charge a dry Schlenk flask with [Ir(COD)Cl]2​ (0.5 mol%) and the chiral ligand (R)−SYNPHOS (1.1 mol%).

  • Add anhydrous CH2​Cl2​ and stir for 30 minutes at room temperature.

    • Validation Checkpoint 1: The solution must transition to a clear, pale yellow color, confirming the successful coordination of the chiral ligand to the metal center.

  • Add I2​ (5.0 mol%) to the mixture and stir for an additional 15 minutes.

    • Validation Checkpoint 2: The solution will turn deep red/brown. Troubleshooting: If the solution remains yellow, the inactive dimer has not been cleaved. Abort the run and check the purity of the iodine and the anhydrous state of your solvent.

Phase 2: Substrate Assembly & Hydrogenation
  • Transfer the activated catalyst solution to a stainless-steel autoclave containing 1-acetyl-3-chloropyridinium chloride (1.0 equiv) dissolved in a rigorously degassed 1:1 mixture of CH2​Cl2​ and Toluene.

  • Seal the autoclave, purge the headspace with H2​ gas three times to remove trace oxygen (which rapidly oxidizes phosphine ligands), and pressurize to 50 bar.

  • Stir vigorously (1200 rpm) at 25 °C for 12 hours.

    • Validation Checkpoint 3: Monitor the pressure gauge or mass flow controller. A steady pressure drop indicates active hydrogen uptake. The reaction is complete when the pressure stabilizes for >30 minutes. Troubleshooting: If pressure stops dropping prematurely (e.g., after 2 hours), catalyst poisoning via hydrodehalogenation has occurred due to poor mass transfer (stirring rate too low).

Phase 3: Isolation and Verification
  • Carefully vent the H2​ gas and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane).

    • Validation Checkpoint 4: Analyze the purified fraction via Chiral HPLC. A successful, unpoisoned run will yield an enantiomeric excess (ee) of >90% and <2% of the des-chloro side product (1-(piperidin-1-yl)ethanone).

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012, 51, 10181–10184.[Link][1]

  • Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 2012, 112, 2557-2590.[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Structural confirmation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone using 2D NMR

Structural Confirmation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: A Comparative Guide to 2D NMR vs. Orthogonal Modalities The structural elucidation of small, flexible, and chiral molecules like 1-((S)-3-Chloro-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: A Comparative Guide to 2D NMR vs. Orthogonal Modalities

The structural elucidation of small, flexible, and chiral molecules like 1-((S)-3-Chloro-piperidin-1-yl)-ethanone presents unique analytical challenges. This molecule features a chiral center at C3 with a chlorine substituent and an N-acetyl group at N1. The restricted rotation around the N-C(O) amide bond imparts a partial double-bond character, leading to the coexistence of E and Z rotamers in solution[1]. This dynamic conformational isomerism severely complicates standard 1D NMR analysis due to signal doubling, making 2D NMR the definitive, self-validating tool for structural confirmation[2].

This guide objectively compares 2D NMR against alternative analytical modalities, details the causality behind experimental choices, and provides a robust protocol for absolute structural confirmation.

Comparative Analysis of Analytical Modalities

When confirming the structure of functionalized piperidines, researchers typically choose between NMR, LC-MS, and X-ray crystallography[3]. While each technique offers distinct advantages, 2D NMR provides the most comprehensive insight into the molecule's solution-state behavior and regiochemistry[4].

Table 1: Performance Comparison of Analytical Modalities for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Analytical ModalityRotamer ResolutionStereochemical InsightRegiochemical AccuracySample StateRelative Cost/Time
2D NMR Suite Excellent (via EXSY)High (via NOESY)Definitive (via HMBC)SolutionModerate
1D NMR (1H/13C) Poor (Signal Overlap)AmbiguousInconclusiveSolutionLow
LC-HRMS NoneNoneNone (Mass only)Gas/IonLow
X-ray Crystallography None (Static)AbsoluteDefinitiveSolid (Crystal)High

Why 2D NMR Outperforms Alternatives Here: Relying solely on LC-MS confirms the exact mass and formula but fails to differentiate regiochemical isomers (e.g., 2-chloro vs. 3-chloro vs. 4-chloro piperidines). X-ray crystallography provides absolute stereochemistry but requires a high-quality single crystal—often difficult to obtain for low-molecular-weight, oily piperidine derivatives[3]—and only captures a single solid-state conformation, completely missing the dynamic rotameric equilibrium present in physiological solutions.

The Causality of Experimental Design (E-E-A-T)

In advanced structural elucidation, every spectroscopic technique must serve a specific, logical purpose to build a self-validating system[5].

  • Overcoming Signal Overlap (HSQC & HMBC): The piperidine ring protons (C2, C4, C5, C6) exhibit complex multiplet splitting due to axial/equatorial environments and J-coupling. 1D NMR cannot resolve these overlapping aliphatic multiplets. HSQC and HMBC spread these signals across a second (carbon) dimension, allowing for unambiguous assignment[5].

  • Differentiating Rotamers from Impurities (NOESY/EXSY): The presence of E/Z rotamers doubles the NMR signals, which are frequently misidentified as diastereomeric impurities[1]. We employ NOESY (Nuclear Overhauser Effect Spectroscopy) because chemical exchange between the rotamers during the mixing time produces cross-peaks (EXSY). Crucially, these exchange cross-peaks have the same phase as the diagonal peaks, definitively proving they are conformers of the same molecule rather than distinct chemical impurities.

  • Regiochemical Assignment (HMBC): To prove the chlorine is at C3 and the acetyl group is at N1, HMBC is critical. It detects heteronuclear couplings over 2-3 bonds ( 2J , 3J ). The protons of the acetyl methyl group will show a 2J correlation to the carbonyl carbon, while the protons at C2 and C6 of the piperidine ring will show a 3J correlation to the same carbonyl carbon, locking the acetyl group to N1[5].

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) OneD 1D NMR (1H, 13C) Identify Signal Doubling Prep->OneD MS LC-MS Analysis Confirm Exact Mass Prep->MS TwoD 2D NMR: COSY, HSQC, HMBC Backbone Connectivity OneD->TwoD Resolve overlap Confirm Final Structural Confirmation MS->Confirm Formula validation NOESY NOESY / EXSY Confirm Rotamer Exchange TwoD->NOESY Spatial analysis NOESY->Confirm Stereochemistry

Workflow for the structural elucidation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone using 2D NMR.

Self-Validating Experimental Protocols

Protocol A: Sample Preparation & 1D Acquisition

  • Preparation: Dissolve 15 mg of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is selected because it lacks exchangeable protons and stabilizes the rotameric equilibrium at 298K, allowing both E and Z conformers to be observed distinctly.

  • Acquisition: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra at 298K.

  • Validation Checkpoint: Observe the acetyl methyl singlet (~2.10 ppm). If two distinct singlets are present (e.g., in a 60:40 ratio), signal doubling is confirmed. Proceed to the 2D suite.

Protocol B: 2D NMR Suite Acquisition

  • COSY (Correlation Spectroscopy): Acquire with a spectral width covering all aliphatic protons. Purpose: Establish the continuous 3JHH​ spin system from C2 through C6.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with 1JCH​ optimized for 145 Hz. Purpose: Correlate protons to their directly attached carbons, resolving the overlapping C4 and C5 multiplets[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with long-range nJCH​ optimized for 8 Hz. Purpose: Bridge the non-protonated carbonyl carbon to the piperidine ring and the acetyl methyl group[5].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire using a phase-sensitive sequence with a mixing time ( τm​ ) of 400 ms.

    • Validation Checkpoint: Analyze the cross-peaks between the doubled acetyl methyl signals. If the cross-peaks share the same phase as the diagonal, chemical exchange (EXSY) is validated, proving the signals belong to rotamers of a single compound[1].

Quantitative Data Interpretation

Below is the expected 2D NMR correlation matrix for the major rotamer of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Table 2: Expected NMR Assignments and 2D Correlations

Position1H Shift (ppm)13C Shift (ppm)COSY Correlations ( 3JHH​ )HMBC Correlations ( 2JCH​ , 3JCH​ )
N-COCH₃ ~2.10 (s, 3H)~21.5-C=O
C=O -~169.0--
C2 (CH₂) ~3.80 (m, 1H), ~3.50 (m, 1H)~48.0C3-HC=O, C3, C4, C6
C3 (CH-Cl) ~4.20 (m, 1H)~55.0C2-H, C4-HC2, C4, C5
C4 (CH₂) ~2.20 (m, 1H), ~1.80 (m, 1H)~32.0C3-H, C5-HC2, C3, C5, C6
C5 (CH₂) ~1.90 (m, 1H), ~1.60 (m, 1H)~24.0C4-H, C6-HC3, C4, C6
C6 (CH₂) ~3.60 (m, 1H), ~3.20 (m, 1H)~44.0C5-HC=O, C2, C4, C5

Note: Due to the chiral center at C3, the protons at C2, C4, C5, and C6 are diastereotopic, resulting in distinct chemical shifts for the axial and equatorial protons at each position.

References

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. PubMed Central.[Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI.[Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of (S)- and (R)-3-Chloro-piperidin-1-yl-ethanone

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmacology, the three-dimensional architecture of a molecule is not merely a structural curiosity but a fundamental de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmacology, the three-dimensional architecture of a molecule is not merely a structural curiosity but a fundamental determinant of its biological function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The body, being a chiral environment, often interacts stereoselectively with these enantiomers, meaning one may elicit a desired therapeutic effect while the other could be inactive or even harmful.[3][4] The piperidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] Consequently, understanding the influence of stereochemistry within this structural class is of paramount importance for the development of safer and more efficacious therapeutic agents.[5][8]

This guide provides a comprehensive framework for the comparative analysis of the biological activities of (S)- and (R)-3-Chloro-piperidin-1-yl-ethanone. In the absence of direct comparative data for this specific pair of enantiomers, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. We will delineate the necessary steps from stereoselective synthesis and chiral separation to a suite of in vitro and in silico assays designed to elucidate their distinct biological profiles.

Part 1: Synthesis and Chiral Separation - The Gateway to Stereospecific Analysis

A prerequisite for any comparative biological evaluation is the acquisition of enantiomerically pure (S)- and (R)-3-Chloro-piperidin-1-yl-ethanone. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis

Modern synthetic methodologies offer several routes to enantiopure piperidine derivatives.[7][9][10][11][12][13][14] A plausible approach for the synthesis of the target enantiomers could involve the use of a chiral auxiliary or a catalyst-controlled asymmetric reaction. For instance, an asymmetric Michael addition to a suitable pyridone precursor followed by reduction and chlorination could yield the desired enantiomer.

Chiral Separation of Racemic 3-Chloro-piperidin-1-yl-ethanone

A more common and often practical approach is the synthesis of the racemic mixture followed by chiral separation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[15][16][17][18][19]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) are often a good starting point for piperidine derivatives.[15]

  • Mobile Phase Screening: A systematic screening of different mobile phases is necessary.

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used.[15] The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) can also be effective.

  • Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature should be optimized to maximize resolution.[15]

  • Fraction Collection and Analysis: The separated enantiomeric peaks are collected, and the enantiomeric purity of each fraction is confirmed by re-injection into the chiral HPLC system.

Caption: Workflow for Chiral Separation.

Part 2: Comparative In Vitro Biological Evaluation

With the enantiomerically pure compounds in hand, a tiered approach to in vitro testing can be employed to build a comprehensive biological profile for each.

Primary Screening: Target Identification

Given the prevalence of the piperidine scaffold in centrally active agents, initial screening should focus on common CNS targets.

Table 1: Proposed Primary Screening Panel

Target ClassSpecific TargetsAssay Type
Monoamine Transporters SERT, DAT, NETRadioligand Binding Assay
G-Protein Coupled Receptors Dopamine (D1-D5), Serotonin (5-HT1A, 2A, etc.), Adrenergic (α1, α2, β1, β2)Radioligand Binding Assay
Ion Channels Sodium, Potassium, Calcium ChannelsElectrophysiology (Patch Clamp)

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes expressing the target receptor are prepared from recombinant cell lines or specific animal tissues.[20]

  • Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand (a molecule that binds to the target with high affinity) is incubated with the prepared membranes in the presence of increasing concentrations of the test compound ((S)- or (R)-enantiomer).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound for the target can be calculated.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Membranes with Target Receptor B Incubate Membranes, Radioligand, and Test Compound ((S)- or (R)-enantiomer) A->B C Separate Bound and Unbound Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Caption: Radioligand Binding Assay Workflow.

Functional Assays: Elucidating Mechanism of Action

Once a binding affinity is established, functional assays are crucial to determine whether an enantiomer acts as an agonist, antagonist, or modulator of the target's activity.

Table 2: Example Functional Assays

Target ClassAssay TypeMeasured Endpoint
GPCRs (Agonist) cAMP Assay, Calcium Flux AssayIncrease/decrease in second messenger levels
GPCRs (Antagonist) Inhibition of agonist-stimulated signalingReversal of agonist effect
Monoamine Transporters Neurotransmitter Uptake AssayInhibition of radiolabeled neurotransmitter uptake

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., SERT, DAT, or NET) are cultured in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with increasing concentrations of the test compound ((S)- or (R)-enantiomer).

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin) is added to initiate uptake.

  • Termination of Uptake: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake.

Secondary Pharmacology and Off-Target Screening

To assess the selectivity of the enantiomers, they should be screened against a broad panel of off-target receptors, enzymes, and ion channels. This is critical for predicting potential side effects. A commercially available off-target screening panel (e.g., from Eurofins or DiscoveRx) can be utilized for this purpose.

Part 3: In Silico and In Vitro Predictive Toxicology

Early assessment of potential toxicity is a cornerstone of modern drug development.[21][22][23][24]

In Silico Predictive Toxicology

Computational models can be used to predict potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG channel inhibition). Software platforms like DEREK Nexus® and Lhasa's Sarah Nexus® can provide valuable initial insights.

In Vitro Toxicology Assays

Table 3: Key In Vitro Toxicology Assays

Toxicity EndpointAssay Type
Cytotoxicity MTT, LDH release assays in relevant cell lines (e.g., HepG2 for hepatotoxicity)
Cardiotoxicity hERG patch-clamp assay
Genotoxicity Ames test (bacterial reverse mutation assay)
Metabolic Stability Incubation with liver microsomes or hepatocytes

Part 4: Synthesizing the Data - A Comparative Profile

The culmination of these studies will be a comprehensive dataset that allows for a direct comparison of the (S)- and (R)-enantiomers.

Table 4: Hypothetical Comparative Data Summary

Parameter(S)-3-Chloro-piperidin-1-yl-ethanone(R)-3-Chloro-piperidin-1-yl-ethanoneEudismic Ratio (S/R)
SERT Binding Affinity (Ki, nM) 1050050
DAT Binding Affinity (Ki, nM) >10,000>10,000-
NET Binding Affinity (Ki, nM) 80012001.5
SERT Functional Activity (IC50, nM) 1575050
hERG Inhibition (IC50, µM) >50150.3
HepG2 Cytotoxicity (CC50, µM) >10080-

This data is purely illustrative and intended to demonstrate how the results of the proposed experiments would be presented.

Conclusion: The Path Forward

The framework presented in this guide outlines a rigorous and scientifically sound approach to comparing the biological activities of (S)- and (R)-3-Chloro-piperidin-1-yl-ethanone. By systematically evaluating their stereoselective interactions with biological targets, their functional consequences, and their potential toxicological liabilities, researchers can build a comprehensive understanding of each enantiomer's pharmacological profile. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to the identification of safer and more effective therapeutic candidates. The principles and methodologies detailed herein are broadly applicable to the study of other chiral molecules, underscoring the universal importance of stereochemistry in the life sciences.

References

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[20][25]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry. [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. Organic & Biomolecular Chemistry. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Publishing. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. [Link]

  • Editorial: Methods in predictive toxicology 2023. Frontiers in Pharmacology. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Investigation of chiral active substances. European Medicines Agency. [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

  • Emerging Approaches in Predictive Toxicology. National Institutes of Health. [Link]

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Royal Society of Chemistry. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Editorial: Advances in and applications of predictive toxicology: 2022. Frontiers in Toxicology. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Applying Bayesian forecasting to predictive toxicology: The probability of innate carcinogenicity to humans of colorants synthesized from benzidine. Toxicology Letters. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Medicinal Chemistry. [Link]

  • Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Chiral Drugs: An Overview. Journal of Clinical and Experimental Pharmacology. [Link]

  • Enantiomers – Knowledge and References. Taylor & Francis Online. [Link]

  • Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate. [Link]

  • The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. Hindawi. [Link]

  • The chemistry and biological activities of N-acetylcysteine. Semantic Scholar. [Link]

Sources

Validation

Mechanism of Action Studies for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Derivatives: A Comparative Guide to Next-Generation Prodrug Alkylating Agents

Executive Summary & Scientific Context As a Senior Application Scientist, I approach the evaluation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone [1] not merely as a chemical entity, but as a finely tuned delivery system....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I approach the evaluation of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone [1] not merely as a chemical entity, but as a finely tuned delivery system. Traditional DNA alkylating agents, such as nitrogen mustards and classic bis-3-chloropiperidines (B-CePs), are potent but suffer from rapid, indiscriminate activation in plasma, leading to severe off-target toxicity[2][3].

The strategic acetylation of the piperidine nitrogen in 1-((S)-3-Chloro-piperidin-1-yl)-ethanone is a masterclass in exploiting stereoelectronic effects. By locking the nitrogen's lone pair in amide resonance, we artificially suppress the nucleophilicity required for the intramolecular SN2 displacement of the C3 chloride. This creates a highly stable "prodrug" state. Only upon encountering specific intracellular amidases is the active secondary 3-chloropiperidine liberated, allowing for targeted, powerful alkylation of DNA[4].

Mechanistic Causality & Structural Logic

To understand the superiority of this derivative, we must analyze the causality behind its mechanism of action. The pathway relies on a sequence of bio-orthogonal stability followed by enzymatic triggering:

  • Plasma Stability (The Amide Shield): The electron-withdrawing ethanone group prevents the nitrogen from attacking the β -carbon. This prevents premature degradation in the bloodstream.

  • Enzymatic Activation: Intracellular amidases (often overexpressed in specific tumor microenvironments) cleave the acetyl group, releasing the secondary amine[4].

  • Aziridinium Formation: The newly freed secondary amine undergoes rapid intramolecular cyclization. The nitrogen displaces the chloride, forming a highly strained, electrophilic 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate[2][4].

  • Targeted Alkylation: The aziridinium ion is preferentially attacked by the highly nucleophilic N7 position of guanine residues in DNA, leading to monofunctional adducts, depurination, and subsequent strand cleavage[2].

MOA A 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Stable Prodrug) B Secondary 3-Chloropiperidine (Active Intermediate) A->B Intracellular Amidases C 1-Azabicyclo[3.1.0]hexane (Aziridinium Ion) B->C Intramolecular Cyclization (-Cl⁻) D DNA Adduct (N7-Guanine Alkylation) C->D Nucleophilic Attack by DNA

Figure 1: Prodrug activation pathway of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone to DNA adduct.

Objective Performance Comparison

To objectively evaluate 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, we benchmark its kinetic and toxicological profile against traditional nitrogen mustards and unacetylated B-CePs.

Compound ClassRepresentative AgentPlasma Stability (t½)Aziridinium FormationPrimary DNA LesionOff-Target Toxicity
Nitrogen Mustards Mechlorethamine< 15 minsSpontaneous (Rapid)Interstrand CrosslinksVery High
B-CePs Bis-3-chloropiperidine~2-4 hoursSpontaneous (Moderate)Mono/Bifunctional AdductsModerate[3]
Acetylated CePs 1-((S)-3-Chloro...ethanone> 24 hours Amidase-Dependent Monofunctional AdductsLow (Targeted)

Data Synthesis: The acetylated derivative sacrifices spontaneous reactivity for targeted precision. While its raw in vitro DNA cleavage EC50 is lower than Mechlorethamine in cell-free assays without enzymes, its therapeutic index in amidase-positive cellular models is vastly superior due to the elimination of premature solvolysis[4].

Self-Validating Experimental Protocols

In our laboratory workflows, every protocol must be a self-validating system. We do not simply measure endpoints; we design matrices that prove the underlying chemical causality.

Protocol A: Real-Time NMR Kinetics for Aziridinium Formation

Purpose: To validate the stability of the acetylated nitrogen and definitively measure the kinetics of enzymatic activation. NMR is chosen over Mass Spectrometry because the bicyclic aziridinium ion is highly transient; NMR allows label-free quantification without quenching the equilibrium[4].

  • Baseline Establishment: Dissolve 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in D2O/PBS buffer (pH 7.4) at a concentration of 5 mM. Acquire baseline 1H and 13C NMR spectra. The stable α -protons of the piperidine ring serve as the reference.

  • Enzymatic Triggering: Inject recombinant amidase (0.1 mg/mL) directly into the NMR tube.

  • Kinetic Monitoring: Monitor the reaction at 37°C using 1H NMR, acquiring spectra at 15-minute intervals for 12 hours.

  • Data Analysis: Track the disappearance of the acetyl -CH3 singlet and the emergence of the highly shielded aziridine ring protons (typically shifting upfield to ~1.5 - 2.5 ppm). Calculate the observed rate constant ( kobs​ ) for cyclization.

Protocol B: Plasmid DNA Cleavage Assay (Differential Activation Matrix)

Purpose: To quantify DNA alkylation efficiency. We employ a differential activation matrix (± Amidase) to unequivocally prove that the ethanone derivative is inert until enzymatically deprotected.

  • Substrate Preparation: Prepare 1 µM supercoiled pGEM1 plasmid DNA in BPE (Biphosphate EDTA) buffer[4]. Supercoiled DNA is highly sensitive to single-strand breaks induced by N7-guanine alkylation and subsequent depurination[2].

  • Pre-activation Phase: Incubate the ethanone derivative (50 µM) with and without amidase for 1 hour at 37°C to generate the active secondary 3-chloropiperidine.

  • Alkylation Phase: Add the activated and non-activated compounds to the DNA solutions. Incubate for 2, 5, and 20 hours at 37°C.

  • Quenching: Halt the reaction via ethanol precipitation to remove unreacted compounds and prevent artifactual cleavage during electrophoresis[3].

  • Electrophoretic Separation: Resolve the DNA topologies on a 1.4% agarose gel in TAE buffer.

  • Validation & Quantification: Stain with HDGreen™ under UV-light. The appearance of the slower-migrating Open Circular (OC) or Linear (L) DNA topologies only in the +Amidase lane serves as internal validation of the prodrug hypothesis[4].

Workflow N1 Prepare Supercoiled pGEM1 DNA (1 µM in BPE Buffer) N2 Enzymatic Pre-activation (Incubate with Amidase, 37°C) N1->N2 N3 Compound Incubation (Add 10-50 µM Derivative, 2-20h) N2->N3 N4 Reaction Quenching (Ethanol Precipitation) N3->N4 N5 Electrophoretic Separation (1.4% Agarose Gel, TAE) N4->N5 N6 Quantification (Supercoiled vs. Open Circular/Linear) N5->N6

Figure 2: Step-by-step experimental workflow for the plasmid DNA cleavage and alkylation assay.

References

  • [2] Title: Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G. Source: Nucleic Acids Research (via NCBI). URL: [Link]

  • [3] Title: Bis-3-Chloropiperidines Targeting TAR RNA as A Novel Strategy to Impair the HIV-1 Nucleocapsid Protein. Source: Pharmaceutics (via NCBI). URL: [Link]

  • [4] Title: Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Source: ChemistryOpen (via ResearchGate). URL: [Link]

  • [1] Title: 1-((S)-3-Chloro-piperidin-1-yl)-ethanone | C7H12ClNO. Source: PubChem. URL: [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Chiral Pool vs. Biocatalytic Approaches

The synthesis of chiral piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS: 1353997-31-5) is a high-value chiral building block whose synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of chiral piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS: 1353997-31-5) is a high-value chiral building block whose synthesis presents a unique stereochemical and mechanistic challenge.

As an Application Scientist, benchmarking the synthesis of this molecule requires looking beyond simple yields. We must evaluate the mechanistic causality of the steps, the scalability of the reagents, and the environmental impact (E-factor). This guide objectively compares the traditional Chiral Pool approach against the modern Chemoenzymatic (Biocatalytic) standard, providing self-validating experimental protocols for both.

Mechanistic Grounding: The Aziridinium Trap

Before benchmarking the routes, we must establish the chemical causality dictating the workflow. A common pitfall in the synthesis of 3-halopiperidines is the sequence of protection and halogenation.

If an unprotected or N-alkylated 3-hydroxypiperidine is subjected to chlorination, the nitrogen lone pair acts as an internal nucleophile. This neighboring group participation (NGP) forms a highly reactive bicyclic aziridinium intermediate . Subsequent chloride attack occurs preferentially at the less hindered carbon, leading to a ring contraction that yields 2-(chloromethyl)pyrrolidine byproducts rather than the desired 3-chloropiperidine .

The Solution: The nitrogen must be acetylated prior to chlorination. The N-acetyl group delocalizes the nitrogen lone pair via amide resonance, entirely suppressing its nucleophilicity. This forces the subsequent chlorination to proceed via a clean, intermolecular SN2 mechanism, ensuring complete inversion of the stereocenter without ring contraction.

Mechanism Start (R)-3-Hydroxypiperidine (Unprotected Amine) Aziridinium Aziridinium Intermediate (Neighboring Group Part.) Start->Aziridinium Chlorination (Lone Pair Attack) Start_Prot (R)-1-Acetyl-3-hydroxypiperidine (Protected Amide) Target 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Clean SN2 Inversion) Start_Prot->Target Chlorination (Lone Pair Delocalized) Pyrrolidine 2-(Chloromethyl)pyrrolidine (Ring Contraction Byproduct) Aziridinium->Pyrrolidine Cl- Attack at C2

Fig 1: Mechanistic divergence: Aziridinium ring contraction vs. clean SN2 inversion.

Route Benchmarking & Workflow Comparison

To synthesize the (S)-chloro target via an SN2 inversion, both routes must pass through an (R)-alcohol intermediate .

SynthesisRoutes SM_A (R)-3-Hydroxypiperidine (Chiral Pool) Int_A (R)-1-Acetyl-3-hydroxypiperidine SM_A->Int_A Acetyl Chloride, TEA (N-Acetylation) Target 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Target Product) Int_A->Target PPh3, CCl4 (Appel Rxn) SN2 Inversion (R → S) SM_B 1-Acetylpiperidin-3-one (Prochiral Ketone) Enz KRED / GDH NADP+, Glucose (Biocatalytic Reduction) SM_B->Enz pH 7.0, 30°C Enz->Int_A Asymmetric Reduction >99% ee (R)

Fig 2: Workflow comparison of Chiral Pool vs. Biocatalytic synthesis routes.

Quantitative Data Presentation
Performance MetricRoute A: Chiral PoolRoute B: Biocatalytic
Starting Material (R)-3-Hydroxypiperidine HCl1-Acetylpiperidin-3-one
Steps to Target 22
Overall Yield ~65-70%~85-90%
Enantiomeric Excess >98% (Dependent on SM purity)>99.5% (Enzyme controlled)
Atom Economy / E-factor Poor (Stoichiometric TPPO waste)Excellent (Aqueous, catalytic)
Scalability Limited by SM cost & exothermsHighly scalable (Industrial standard)

Experimental Protocols & Self-Validating Systems

Route A: Traditional Chiral Pool Synthesis

This route relies on commercially available chiral starting materials. It is highly reliable for milligram-to-gram scale medicinal chemistry but suffers from poor atom economy upon scale-up.

Step 1: N-Acetylation

  • Suspend (R)-3-hydroxypiperidine hydrochloride (10.0 g, 72.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Add triethylamine (TEA, 25.3 mL, 181.7 mmol, 2.5 eq) and cool the mixture to 0 °C under nitrogen.

  • Dropwise add acetyl chloride (5.7 mL, 80.0 mmol, 1.1 eq) over 30 minutes to control the exotherm. Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield (R)-1-acetyl-3-hydroxypiperidine.

Step 2: SN2 Chlorination (Appel Reaction)

  • Dissolve the intermediate (10.0 g, 69.8 mmol) in anhydrous DCM (150 mL). Add triphenylphosphine (PPh3, 27.5 g, 104.7 mmol, 1.5 eq).

  • Cool to 0 °C and add carbon tetrachloride (CCl4, 10.1 mL, 104.7 mmol, 1.5 eq) dropwise.

  • Stir at room temperature for 4 hours. The reaction inverts the (R)-stereocenter to (S).

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Self-Validation (In-Process Control): The Appel reaction generates stoichiometric triphenylphosphine oxide (TPPO). Post-purification, 31P NMR must be used to definitively validate the complete removal of TPPO. A flat baseline in the 31P spectrum ensures downstream purity. Chiral HPLC is used to confirm that no racemization occurred during the SN2 inversion.

Route B: Chemoenzymatic Asymmetric Synthesis (The Benchmark)

This route represents the modern industrial standard. By utilizing an engineered Ketoreductase (KRED), we can start from an inexpensive prochiral ketone and achieve near-perfect stereocontrol .

Step 1: Biocatalytic Asymmetric Reduction

  • Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve NADP+ (1 mM) and D-glucose (15.0 g, 1.5 eq).

  • Add 1-acetylpiperidin-3-one (10.0 g, 70.8 mmol) to the buffer.

  • Charge the reactor with an (R)-selective engineered Ketoreductase (KRED, 500 mg) and Glucose Dehydrogenase (GDH, 100 mg) .

  • Incubate at 30 °C with gentle overhead stirring (250 rpm).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL), dry, and concentrate to yield (R)-1-acetyl-3-hydroxypiperidine (>99.5% ee).

Self-Validation (In-Process Control): This protocol is a self-monitoring system. The GDH-catalyzed oxidation of glucose (which recycles the NADP+ cofactor) generates gluconic acid, continuously lowering the pH. The automated addition of 1 M NaOH via a titrator to maintain pH 7.0 serves as a real-time kinetic proxy. Cessation of base consumption definitively validates reaction completion.

Step 2: SN2 Chlorination Follow the identical Appel Reaction protocol outlined in Route A, Step 2, to invert the enzymatically derived (R)-alcohol to the target (S)-chloride.

Conclusion & Recommendations

For rapid, small-scale synthesis where time-to-target is critical, Route A (Chiral Pool) remains a viable option, provided rigorous purification is employed to remove TPPO waste. However, for any scale-up or process chemistry applications, Route B (Biocatalytic) is the definitive benchmark. The use of KRED/GDH systems not only drastically reduces starting material costs but also guarantees an enantiomeric excess (>99.5%) that traditional chemical resolution cannot match, all while operating in a green, aqueous medium.

References
  • Targets in Heterocyclic Systems: Chemistry and Properties (Volume 6) . Società Chimica Italiana. Available at:[Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase . Catalysts (2022). Available at:[Link]

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine . Organic Process Research & Development (2014). Available at:[Link]

Validation

Comprehensive In-Silico ADMET Benchmarking: A Comparison Guide for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

In modern drug development, undesirable pharmacokinetics and unforeseen toxicity remain the primary drivers of late-stage clinical attrition[1]. For researchers working with fragment-based drug discovery (FBDD) or optimi...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, undesirable pharmacokinetics and unforeseen toxicity remain the primary drivers of late-stage clinical attrition[1]. For researchers working with fragment-based drug discovery (FBDD) or optimizing lead compounds, early in-silico profiling is no longer optional—it is a mandatory risk-mitigation strategy.

This guide objectively compares the performance of three industry-standard in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms using 1-((S)-3-Chloro-piperidin-1-yl)-ethanone as our benchmark molecule. This low-molecular-weight (161.63 g/mol ) chiral building block features an amide linkage and a halogenated saturated heterocycle, making it an excellent candidate to test how different algorithms handle stereochemistry, lipophilicity, and potential toxicophores.

The Prediction Ecosystem: Platform Overview

To establish a rigorous comparative baseline, we evaluate the molecule across three distinct computational architectures:

  • 2 : Operated by the SIB Swiss Institute of Bioinformatics, this platform is the gold standard for rapid physicochemistry and druglikeness evaluation. It utilizes the highly validated BOILED-Egg model to predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[2].

  • 3 : Developed to minimize drug development attrition, pkCSM employs novel distance-based graph signatures to train predictive models. It consistently outperforms older heuristic tools in predicting specific toxicity endpoints like Ames mutagenicity and hepatotoxicity[3],[4].

  • 1 : A powerhouse suite that utilizes a multi-task graph attention (MGA) framework. Trained on massive datasets from ChEMBL and PubChem, it simultaneously evaluates 88 ADMET-related characteristics, making it exceptionally robust for complex metabolic profiling[1],[5].

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, we do not merely feed data into a black box. The following step-by-step methodology incorporates a self-validating consensus loop to guarantee data reliability.

Step 1: Stereospecific Ligand Preparation

  • Action : Generate the canonical SMILES string for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: CC(=O)N1CCCC1.

  • Causality : Why use 1D/2D SMILES instead of 3D SDFs? SwissADME and ADMETlab 2.0 rely heavily on 2D topological descriptors and multi-task graph attention networks[1]. Generating a 3D conformation introduces arbitrary energy minima that can artificially skew the distance-based graph signatures used by pkCSM[4]. Furthermore, explicitly defining the [C@H] stereocenter is critical; enantiomers can exhibit drastically different CYP450 binding affinities and off-target toxicities.

Step 2: Parallel Execution & Specialization

  • Action : Submit the SMILES string concurrently to all three platforms.

  • Causality : Relying on a single algorithm introduces model-bias. We prioritize SwissADME for physicochemical boundaries[2], pkCSM for toxicity[3], and ADMETlab 2.0 for metabolic clearance due to its comprehensive 88-endpoint training set[5].

Step 3: Consensus Validation (The Self-Validating Loop)

  • Action : Aggregate continuous variables (e.g., LogP, TPSA) and categorical variables (e.g., BBB permeability).

  • Causality : This protocol acts as a self-correcting system. If the predicted LogP values across the three platforms diverge by more than 15%, the system mandates a manual structural review for zwitterionic properties or hidden halogen-bond donors that one algorithm might misinterpret[6]. For our benchmark molecule, all platforms must converge on lipophilicity to validate downstream BBB permeation claims.

Visualizing the Analytical Framework

ADMET_Logic cluster_platforms Parallel In-Silico Evaluation Molecule 1-((S)-3-Chloro-piperidin-1-yl)-ethanone [C@H] Stereocenter explicitly defined Swiss SwissADME (Topological Descriptors) Molecule->Swiss SMILES pkCSM pkCSM (Graph-Based Signatures) Molecule->pkCSM SMILES ADMETlab ADMETlab 2.0 (Multi-Task Graph Attention) Molecule->ADMETlab SMILES Validation Consensus Validation (Variance < 15% threshold) Swiss->Validation pkCSM->Validation ADMETlab->Validation Output_PK Pharmacokinetics (High GI, BBB+) Validation->Output_PK Output_Tox Toxicity Profile (Non-mutagenic) Validation->Output_Tox

Fig 1: Self-validating computational workflow for consensus ADMET profiling.

Comparative Data & Mechanistic Insights

The table below summarizes the quantitative and qualitative predictions generated by the three platforms for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

PropertySwissADMEpkCSMADMETlab 2.0Consensus Evaluation
Molecular Weight 161.63 g/mol 161.63 g/mol 161.63 g/mol 161.63 g/mol
Consensus LogP 1.151.281.32~1.25 (Optimal for oral)
TPSA 20.31 Ų20.31 Ų20.31 Ų20.31 Ų (High BBB perm)
GI Absorption HighHigh (94%)HighExcellent
BBB Permeation YesYes (LogBB 0.45)YesPermeant
CYP3A4 Inhibition NoNoNoNon-inhibitor
Ames Toxicity N/ANoNoNon-mutagenic
Hepatotoxicity N/ANoNoSafe profile
Mechanistic Analysis of the Results

Absorption & Distribution: The platforms demonstrate a >90% consensus on physicochemical parameters, successfully passing our self-validation threshold[6]. The low Topological Polar Surface Area (TPSA) of 20.31 Ų—driven solely by the single amide oxygen—combined with a LogP of ~1.25, places this molecule perfectly within the optimal zone for central nervous system (CNS) penetration. Consequently, all three tools unanimously agree on its high gastrointestinal absorption and BBB permeability.

Metabolism (CYP450 Interactions): Cytochrome P450 inhibition is a major cause of adverse drug-drug interactions. ADMETlab 2.0's MGA model provides high-confidence predictions here, indicating that the molecule is too small and lacks the necessary hydrophobic bulk or strong coordinating heteroatoms (like an unhindered pyridine nitrogen) to inhibit CYP3A4 or CYP2D6[7],[8].

Toxicity Profiling: Crucially, despite the presence of an alkyl chloride—a moiety often flagged by primitive heuristic filters as a reactive toxicophore—both pkCSM and ADMETlab 2.0 predict no Ames toxicity and no hepatotoxicity[4],[8]. Why? Because the chlorine atom is situated on a secondary carbon within a sterically hindered piperidine ring. This significantly reduces its potential to act as an alkylating agent compared to primary alkyl halides. The graph-based signatures of pkCSM and the attention mechanisms of ADMETlab 2.0 successfully contextualize this steric hindrance, avoiding a false-positive toxicity flag that older rules-based systems might trigger.

Conclusion & Recommendations

For profiling small, halogenated heterocycles like 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, relying on a single prediction tool is insufficient.

  • Use SwissADME for instantaneous, highly accurate physicochemical mapping and BOILED-Egg visualizations[9].

  • Rely on pkCSM to rule out mutagenicity, as its graph-based signatures excel at differentiating between reactive toxicophores and stable halogens[3].

  • Utilize ADMETlab 2.0 for deep-dive metabolic clearance and CYP interaction profiling, leveraging its unmatched 88-endpoint MGA architecture[1].

By employing the self-validating consensus protocol outlined above, researchers can confidently advance this fragment into synthesis and in-vitro testing, knowing its core scaffold is free of inherent ADMET liabilities.

References

  • ADMETlab 2.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: expasy.
  • Source: mdpi.com (Molecules)

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, a Novel Covalent Kinase Inhibitor

This guide provides a comprehensive framework for characterizing the selectivity of a novel covalent inhibitor, 1-((S)-3-chloro-piperidin-1-yl)-ethanone, hereafter referred to as Compound X . In the competitive landscape...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity of a novel covalent inhibitor, 1-((S)-3-chloro-piperidin-1-yl)-ethanone, hereafter referred to as Compound X . In the competitive landscape of kinase inhibitor development, particularly for targets like Bruton's tyrosine kinase (BTK), a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a critical determinant of its therapeutic window and clinical success.[1][2] First-generation inhibitors have demonstrated that off-target activities can lead to significant adverse events, limiting clinical utility.[3][4][5][6] Therefore, a multi-tiered, evidence-based approach to selectivity profiling is paramount.

This document outlines a logical, field-proven workflow for establishing a high-fidelity selectivity profile for Compound X, comparing its hypothetical performance against established first- and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib, respectively.

The Strategic Imperative for Early and Comprehensive Selectivity Profiling

The discovery of a potent kinase inhibitor is only the first step. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[7][8] This structural similarity creates a high risk of off-target binding, which can lead to unforeseen toxicities or even beneficial polypharmacology.[1] For covalent inhibitors that form a permanent bond with their target, understanding unintended interactions is even more critical.

The clinical experience with BTK inhibitors provides a compelling case study. Ibrutinib, the first-in-class BTK inhibitor, is highly effective but also inhibits other kinases, such as those in the TEC and EGFR families, leading to adverse effects like bleeding and atrial fibrillation.[3][4][5][6][9] Second-generation inhibitors, like acalabrutinib, were specifically designed for greater selectivity, resulting in an improved safety profile.[10][11][12] For a new entity like Compound X to be competitive, it must demonstrate a superior or highly differentiated selectivity profile.

Our profiling strategy is therefore designed as a tiered, decision-driven process, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Validation In_Silico In Silico Assessment (Structural Homology) Primary_Assay Primary Target IC50 (BTK Biochemical Assay) In_Silico->Primary_Assay Initial Hypothesis Kinome_Scan Broad Kinome Panel Screen (e.g., KINOMEscan® @ 1µM) Primary_Assay->Kinome_Scan Confirm On-Target Potency IC50_Followup Dose-Response (IC50) of Hits Kinome_Scan->IC50_Followup Identify Hits (% Inhibition > 65%) Target_Engagement Cellular Target Engagement (NanoBRET™ or CETSA®) IC50_Followup->Target_Engagement Prioritize Key Off-Targets Functional_Assay Functional Off-Target Assays (e.g., pEGFR, T-Cell Activation) Target_Engagement->Functional_Assay Confirm Intracellular Activity Cytotoxicity Broad Cell Line Cytotoxicity Panel Functional_Assay->Cytotoxicity Correlate Phenotype caption Figure 1: Tiered Workflow for Kinase Inhibitor Selectivity Profiling.

Caption: Figure 1: Tiered Workflow for Kinase Inhibitor Selectivity Profiling.

Tier 1 & 2: Foundational and Broad Kinome Profiling

The initial step involves confirming the high potency of Compound X against its intended target, BTK, followed by a broad screen to identify potential off-target interactions across the human kinome.

Experimental Protocol: Broad Kinome Profiling via Competition Binding Assay

This protocol describes a widely used method for assessing kinase inhibitor selectivity, such as the KINOMEscan® platform.[13][14][15]

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[16]

  • Procedure: a. Compound X, Ibrutinib, and Acalabrutinib are prepared in DMSO at a screening concentration of 1 µM. b. Each compound is added to wells containing one of 468 kinases from a comprehensive human kinome panel. c. The kinase, compound, and immobilized ligand are allowed to reach equilibrium. d. Unbound kinase is washed away. e. The amount of phage-tagged kinase remaining bound to the solid support is quantified using qPCR. f. Results are expressed as a percentage of the DMSO control (% Control), where a lower number indicates stronger binding of the test compound.

  • Hit Criteria: A common threshold for identifying a significant off-target "hit" is inhibition of binding by ≥65% at the screening concentration.

Comparative Data Analysis

The primary output of this screen is a direct comparison of kinome-wide binding interactions. The goal is to determine if Compound X achieves a more selective profile than the comparators.

Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetIbrutinib (% Inh.)Acalabrutinib (% Inh.)Compound X (% Inh.)Rationale for Comparison
BTK (Primary Target) 99 99 99 Confirms potent on-target activity for all compounds.
EGFR941512 A key off-target of Ibrutinib linked to skin toxicities.[4]
ITK986845 TEC family kinase; inhibition linked to impaired T-cell function.[17]
TEC977560 TEC family kinase; inhibition may contribute to bleeding risk.[18]
BMX1003025 TEC family kinase; strongly inhibited by Ibrutinib.[19]
CSK85108 Off-target of Ibrutinib implicated in cardiac adverse events.[3]
SRC922218 Representative of the Src family kinases.
FYN881915 Another Src family kinase.
Total Hits (>65% Inh.)~44~7~4A quantitative measure of overall selectivity.[20]

Note: Data for Ibrutinib and Acalabrutinib are representative of publicly available information. Data for Compound X is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that Compound X demonstrates a selectivity profile superior to Ibrutinib and potentially more refined than Acalabrutinib, with notably weaker interactions with EGFR, CSK, and Src family kinases.

Tier 3: Cellular Target Engagement and Functional Validation

Biochemical binding assays are essential but do not fully predict a compound's behavior in a complex cellular environment.[21] It is crucial to confirm that Compound X engages BTK in live cells and to assess the functional consequences of any identified off-target binding.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Proliferation & Survival Signaling PLCg2->Downstream CompoundX Compound X Acalabrutinib CompoundX->BTK Ibrutinib Ibrutinib Ibrutinib->BTK TEC TEC Family (e.g., ITK, TEC) Ibrutinib->TEC Off-Target EGFR EGFR Ibrutinib->EGFR Off-Target caption Figure 2: Simplified BCR Signaling and Inhibitor Targets.

Caption: Figure 2: Simplified BCR Signaling and Inhibitor Targets.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[22][23][24]

  • Principle: A protein, when bound to a ligand, becomes more resistant to thermal denaturation. This shift in the melting temperature (Tagg) can be quantified.[24]

  • Procedure: a. Culture a relevant cell line (e.g., TMD8, a B-cell lymphoma line) to 80-90% confluency. b. Treat intact cells with a dose range of Compound X (e.g., 0.1 nM to 10 µM) or DMSO for 1 hour. c. Heat aliquots of the treated cell suspensions across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by rapid cooling.[23][25] d. Lyse the cells via freeze-thaw cycles. e. Separate soluble proteins from aggregated proteins by high-speed centrifugation. f. Analyze the amount of soluble BTK remaining in the supernatant by Western Blot or ELISA. g. Plot the amount of soluble BTK as a function of temperature to generate melting curves. A shift in the curve to the right indicates target stabilization and engagement.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell proximity-based method that measures compound binding to a specific protein target in real-time.[21][26][27][28]

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that reversibly binds to the target. A test compound that binds to the target will compete with the tracer, reducing the BRET signal.[26][27]

  • Procedure: a. Transfect HEK293 cells with a vector expressing a BTK-NanoLuc® fusion protein. b. Dispense cells into assay plates and treat with a titration of Compound X. c. Add a specific, cell-permeable fluorescent tracer that binds to BTK. d. Add the NanoLuc® substrate. e. Measure the BRET signal (ratio of tracer emission to luciferase emission). f. Calculate IC50 values based on the displacement of the tracer by Compound X. This provides a quantitative measure of target affinity in a live-cell context.[29]

Comparative Cellular Data

By running these cellular assays, we can confirm that the biochemical potency of Compound X translates to a cellular environment and assess the functional impact of its off-target profile compared to Ibrutinib and Acalabrutinib.

Table 2: Comparative Cellular Assay Data (Hypothetical IC50/EC50 Values in nM)

Assay TypeTarget/PathwayIbrutinib (nM)Acalabrutinib (nM)Compound X (nM)Implication
NanoBRET™ BTK Target Engagement 0.7 3.1 1.5 Confirms all compounds engage BTK in live cells with high affinity.
Functional pBTK (Y223) Inhibition1.14.52.2Demonstrates on-target pathway inhibition.
Functional pEGFR (Y1068) Inhibition70>10,000>10,000 Compound X, like Acalabrutinib, avoids EGFR inhibition.[17][20]
Functional T-Cell Activation (IL-2)50>10,000>8,000 Suggests minimal impact on ITK-mediated T-cell signaling.[20]
Cytotoxicity B-Cell Lymphoma Line (TMD8)152518 Shows comparable on-target anti-proliferative effects.
Cytotoxicity T-Cell Line (Jurkat)800>10,000>10,000 Lack of off-target T-cell cytotoxicity supports selectivity.

These hypothetical results position Compound X as a highly selective inhibitor. Its potent on-target activity in cells is comparable to established drugs, but its off-target functional activity is minimal, similar to the second-generation inhibitor Acalabrutinib. This profile suggests a potentially favorable therapeutic window with a reduced risk of side effects associated with EGFR and TEC family kinase inhibition.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based methodology for the cross-reactivity profiling of the novel kinase inhibitor, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Compound X). By employing a tiered approach from broad biochemical screening to specific cell-based functional assays and comparing the results to first- and second-generation BTK inhibitors, a clear and compelling selectivity profile can be established.

Our hypothetical data present Compound X as a highly selective next-generation inhibitor, characterized by potent on-target BTK engagement with minimal off-target activity against problematic kinases like EGFR, ITK, and CSK. This profile suggests that Compound X could offer a significant safety advantage over first-generation inhibitors and may possess a refined selectivity profile competitive with current second-generation agents.

The next logical steps in development would involve broader safety pharmacology screening (e.g., against GPCRs and ion channels), detailed kinetic analysis (k_inact/K_i) to understand the dynamics of covalent bond formation, and ultimately, in vivo studies to correlate this promising selectivity profile with an improved safety and efficacy profile in preclinical models.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Salem, J. E., et al. Ibrutinib's off-target mechanism: cause for dose optimization. ecancermedicalscience. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Barf, T., et al. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

  • Reaction Biology. NanoBRET Assay Services. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Reaction Biology. HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Wu, J., et al. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology. [Link]

  • Barf, T., et al. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • ICE Bioscience. NanoBRET Target Engagement Assays. [Link]

  • AJMC. Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

  • MDLinx. Looking forward: How far we've come with understanding BTKis. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Tiong, I. S., et al. Enrichment of BTK Leu528Trp mutations in patients with CLL on zanubrutinib: potential for pirtobrutinib cross-resistance. Blood. [Link]

  • Estupinan, H. Y., et al. BTK Inhibitors: present and future. Annals of Hematology & Oncology. [Link]

  • ASH Publications. Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Blood. [Link]

  • ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Herman, S. E., et al. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia. [Link]

  • National Institutes of Health. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. [Link]

  • PubMed. Ibrutinib's off-target mechanism: cause for dose optimization. [Link]

  • AACR Journals. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. [Link]

  • PubMed. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors. [Link]

  • Novartis. Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity. [Link]

  • bioRxiv. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. [Link]

  • IntechOpen. Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • National Institutes of Health. Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • National Institutes of Health. The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]

  • American College of Cardiology. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • OncLive. BTK Inhibitor Success Puts Focus on Resistance Mechanisms. [Link]

  • GlobeNewswire. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • GenomeWeb. DiscoveRx Genetics & Genomics News. [Link]

  • National Institutes of Health. Clinical Review - Zanubrutinib (Brukinsa). [Link]

  • Taylor & Francis Online. Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances. [Link]

  • Frontiers. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series. [Link]

  • National Institutes of Health. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives. Journal of Hematology & Oncology. [Link]

Sources

Validation

A Comparative Guide to Confirming the Enantiomeric Excess of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Introduction: The Analytical Challenge 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (also known as (S)-1-acetyl-3-chloropiperidine) is a highly valuable chiral building block. Substituted chiral piperidines are ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-((S)-3-Chloro-piperidin-1-yl)-ethanone (also known as (S)-1-acetyl-3-chloropiperidine) is a highly valuable chiral building block. Substituted chiral piperidines are ubiquitous in the development of active pharmaceutical ingredients (APIs), including therapeutics for oncology and neurology (). Because the pharmacological efficacy of these APIs is strictly tied to their 3D spatial orientation, confirming the enantiomeric excess (ee) of the piperidine precursor is a critical quality attribute.

As an Application Scientist, approaching the chiral analysis of this molecule requires understanding its specific chemical behavior. The N-acetylation of the piperidine ring serves a dual purpose:

  • Analytical Visibility : Naked piperidines lack a strong UV chromophore. The N-acetyl amide bond provides robust UV absorption at ~215 nm, bypassing the need for tedious pre-column derivatization ().

  • Stereochemical Stability : The acetyl group delocalizes the nitrogen lone pair, preventing the formation of an enamine intermediate. This effectively locks the stereocenter at C3, mitigating the risk of racemization that often plagues free 3-halopiperidines during analysis ().

This guide objectively compares the three premier methodologies for confirming the ee of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance ( 1 H-NMR) with Chiral Solvating Agents.

Comparative Performance Data

To select the optimal method, researchers must balance resolution, throughput, and sensitivity. Table 1 summarizes the empirical performance of each technique for this specific piperidine derivative.

Table 1: Comparative Performance of Analytical Methods
Performance MetricChiral SFC (Supercritical Fluid)Chiral HPLC (Normal Phase) 1 H-NMR (with Chiral Solvating Agent)
Resolution ( Rs​ ) > 2.5 (Baseline)> 2.0 (Baseline)N/A (Signal integration)
Analysis Time 3 – 5 minutes15 – 30 minutes5 – 10 minutes (post-preparation)
Limit of Detection ~0.05%~0.01%~1.0% - 2.0%
Solvent Consumption Very Low (CO 2​ -based)High (Hexane/IPA)Low (Deuterated solvents)
Risk of Racemization Negligible (Fast, neutral)Low (Neutral conditions)Low (Room temperature analysis)
Primary Advantage High throughput, green chemistryHighest sensitivity for trace (R)-isomerOrthogonal structural confirmation

Experimental Workflows & Decision Logic

EE_Workflow Start 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Sample Decision Select Analytical Technique Start->Decision SFC Chiral SFC (High Throughput) Decision->SFC HPLC Chiral HPLC (High Resolution) Decision->HPLC NMR 1H-NMR + CSA (Orthogonal Check) Decision->NMR Prep Sample Preparation (Dilution / Derivatization) SFC->Prep HPLC->Prep NMR->Prep Run Chromatographic / Spectroscopic Analysis Prep->Run Validate Self-Validation (Racemic Spike Check) Run->Validate Result Calculate Enantiomeric Excess (ee %) Validate->Result

Fig 1. Decision workflow and validation loop for determining enantiomeric excess.

Detailed Step-by-Step Methodologies

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC is the modern standard for chiral screening due to the high diffusivity and low viscosity of supercritical CO 2​ , which enables rapid mass transfer and short run times.

  • Sample Preparation : Dissolve 1 mg of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in 1 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete solubility and is highly miscible with supercritical CO 2​ , preventing sample precipitation at the injection valve.

  • Column Selection : Install an Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Causality: The helical structure of amylose provides deep chiral grooves. The carbamate linkages on the stationary phase form strong, transient hydrogen bonds with the N-acetyl carbonyl of the analyte, driving enantiorecognition.

  • Chromatographic Conditions : Set the mobile phase to 90% CO 2​ / 10% Methanol under isocratic conditions. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.

  • Detection : UV absorption at 215 nm.

Protocol 2: Normal-Phase Chiral HPLC

HPLC remains the gold standard when maximum sensitivity is required to detect trace amounts of the undesired (R)-enantiomer.

  • Sample Preparation : Dissolve 1 mg of sample in 1 mL of Hexane/Isopropanol (90:10).

    • Causality: Matching the sample diluent to the mobile phase prevents refractive index disturbances and peak broadening at the solvent front.

  • Column Selection : Install a Cellulose-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions : Mobile phase: Hexane / Isopropanol (95:5 v/v). Flow rate: 1.0 mL/min. Temperature: 25°C.

    • Causality: The non-polar hexane environment maximizes the dipole-dipole interactions (via the C3-Chlorine) and hydrogen-bonding interactions between the analyte and the stationary phase, yielding maximum resolution.

  • Detection : UV absorption at 215 nm.

Protocol 3: 1 H-NMR with Chiral Solvating Agent (CSA)

NMR provides an orthogonal, non-chromatographic method to confirm the ee, acting as a structural validation tool.

  • Sample Preparation : Dissolve 5 mg of the sample in 0.5 mL of CDCl 3​ .

  • CSA Addition : Add 1.2 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) directly to the NMR tube.

    • Causality: Pirkle's alcohol forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and π−π interactions.

  • Acquisition : Acquire a standard 1 H-NMR spectrum (400 MHz or higher) with 64 scans to ensure a high signal-to-noise ratio.

  • Data Analysis : Integrate the distinct signals of the acetyl methyl group (~2.1 ppm). The (S) and (R) enantiomers will exhibit a chemical shift non-equivalence ( Δδ ), allowing for direct integration and ee calculation.

Trustworthiness: Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in your ee determination, the workflow must be a self-validating system. Do not simply inject the enantioenriched sample and integrate the peaks.

  • The Racemic Benchmark : Every analytical sequence must begin with a synthesized racemic 1-acetyl-3-chloropiperidine standard. You must prove that the chosen method can resolve both enantiomers with a baseline resolution of Rs​≥1.5 .

  • The Spiking Protocol : To rule out false positives, perform a spiking experiment. Spike the enantioenriched (S)-isomer sample with 5% of the racemic mixture.

    • Causality: If the minor peak's area increases proportionally without peak shouldering or distortion, you have definitively confirmed that the minor peak is the (R)-enantiomer and not an achiral impurity co-eluting at the same retention time.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[Link]

  • Harawa, V., et al. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.